Impurity F of Calcipotriol
Description
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Properties
Molecular Formula |
C39H68O3Si2 |
|---|---|
Molecular Weight |
641.1 g/mol |
IUPAC Name |
(1R,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16?,29-17-,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1 |
InChI Key |
DIMYHZDULFSWLS-WNGCAQCBSA-N |
Isomeric SMILES |
C[C@H](C=C[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C/C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Formation Pathway of Calcipotriol Impurity F: A Process-Related Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its complex chemical structure necessitates a multi-step synthesis, often involving the use of protecting groups to ensure regioselectivity and efficiency. A critical aspect of drug development and manufacturing is the identification, characterization, and control of impurities. Calcipotriol Impurity F, identified by the CAS number 112875-61-3 and the molecular formula C₃₉H₆₈O₃Si₂, is not a degradation product but rather a process-related impurity. This technical guide elucidates the formation pathway of Calcipotriol Impurity F, providing a detailed overview of its origin within the synthetic process of Calcipotriol.
The Genesis of Impurity F: A Tale of Incomplete Deprotection
The formation of Calcipotriol Impurity F is intrinsically linked to the synthetic strategy employed for Calcipotriol, which commonly utilizes silyl ether protecting groups to shield the reactive hydroxyl moieties on the A-ring of the vitamin D scaffold. The most frequently used silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl).
The core of the issue lies in the final deprotection step of the synthesis. Calcipotriol Impurity F is chemically known as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol. This nomenclature reveals that it is a bis-tert-butyldimethylsilyl (bis-TBDMS) protected precursor to Calcipotriol. Its presence in the final active pharmaceutical ingredient (API) is a direct result of the incomplete removal of these two TBDMS protecting groups.
The Synthetic Pathway Leading to Calcipotriol and the Formation of Impurity F
A common and efficient method for the synthesis of Calcipotriol is the convergent synthesis approach. This strategy involves the separate synthesis of the A-ring and the CD-ring fragments, which are then coupled together in a key step. The formation of Impurity F can be understood by examining the final stages of this synthesis.
Step 1: Protection of the A-ring Diol
The synthesis typically starts with a suitable precursor for the A-ring which contains two hydroxyl groups at the C1 and C3 positions. These hydroxyl groups are protected as their TBDMS ethers to prevent unwanted side reactions in subsequent steps.
Step 2: Synthesis of the CD-Ring Side Chain Precursor
Concurrently, the CD-ring system with the desired side chain is synthesized. This fragment is typically a sulfone or an aldehyde derivative, primed for coupling with the A-ring.
Step 3: Coupling of the A-ring and CD-Ring Fragments
A crucial step in the synthesis is the coupling of the protected A-ring synthon with the CD-ring side chain precursor. A widely used method for this transformation is the Julia-Kocienski olefination or a similar palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction forms the complete carbon skeleton of the Calcipotriol molecule, but with the hydroxyl groups on the A-ring still protected. The product of this reaction is, in fact, Calcipotriol Impurity F .
Step 4: Deprotection to Yield Calcipotriol
The final step in the synthesis is the removal of the two TBDMS protecting groups from Calcipotriol Impurity F to yield the active pharmaceutical ingredient, Calcipotriol. This is typically achieved by treating the protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).
If this deprotection step is not driven to completion, or if the purification of the final product is not sufficiently effective, Calcipotriol Impurity F will be carried through as a process-related impurity in the final Calcipotriol drug substance.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps involved in the formation and removal of Calcipotriol Impurity F, based on literature precedents. It's important to note that actual yields can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| 1 | Protection | TBDMS-Cl, Imidazole, DMF | >95% | Generic Synthetic Knowledge |
| 2 | Coupling (Sonogashira) | Protected A-ring alkyne, CD-ring vinyl triflate, Pd(PPh₃)₄, CuI, Et₃N, THF | 70-85% | PNAS, 2022, 119 (18) e2200814119 |
| 3 | Deprotection | TBAF, THF | >90% | General Organic Synthesis Protocols |
The level of Calcipotriol Impurity F in the final API is strictly controlled by pharmacopeial monographs and is typically required to be below a certain threshold (e.g., <0.15%).
Experimental Protocols
Synthesis of (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol (Calcipotriol Impurity F) via Sonogashira Coupling
Materials:
-
Protected A-ring alkyne synthon
-
CD-ring vinyl triflate synthon
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the CD-ring vinyl triflate (1.0 eq) in anhydrous THF under an inert atmosphere, add the protected A-ring alkyne (1.2 eq), CuI (0.2 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Add freshly distilled Et₃N (5.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Calcipotriol Impurity F as a white solid.
Deprotection of Calcipotriol Impurity F to Yield Calcipotriol
Materials:
-
Calcipotriol Impurity F
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Calcipotriol Impurity F (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the 1M solution of TBAF in THF (2.5 eq per silyl group, total 5.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Calcipotriol by flash column chromatography or preparative HPLC to remove any residual starting material (Impurity F) and other byproducts.
Analytical Method for the Determination of Calcipotriol and Impurity F by HPLC
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 264 nm
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Calcipotriol sample in the mobile phase to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
Calcipotriol Impurity F, being more lipophilic due to the two silyl groups, will have a longer retention time than Calcipotriol.
-
Quantify the amount of Impurity F by comparing its peak area to that of a certified reference standard.
Conclusion
Calcipotriol Impurity F is a key process-related impurity in the synthesis of Calcipotriol. Its formation is a direct consequence of the use of silyl protecting groups, and it is essentially a synthetic intermediate that may persist in the final product if the deprotection step is incomplete or purification is inadequate. A thorough understanding of its formation pathway is crucial for the development of robust and well-controlled manufacturing processes for Calcipotriol, ensuring the safety and efficacy of this important therapeutic agent. By implementing appropriate in-process controls and validated analytical methods, the level of this impurity can be effectively monitored and minimized in the final drug substance.
Unraveling the Structure of Calcipotriol Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Calcipotriol Impurity F, a critical aspect of quality control in the manufacturing of the psoriasis therapeutic, Calcipotriol. Understanding the identity and formation of such impurities is paramount for ensuring drug safety and efficacy. This document details the identity of Impurity F and outlines the analytical methodologies employed for its isolation and characterization.
Introduction to Calcipotriol and Its Impurities
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of this complex molecule can inadvertently lead to the formation of related substances, or impurities.[] Regulatory bodies worldwide mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to safeguard patient health. Calcipotriol Impurity F is one such process-related impurity that requires thorough characterization.
Chemical Identity of Calcipotriol Impurity F
Calcipotriol Impurity F is identified as a silyl-protected derivative of the parent drug, Calcipotriol. The presence of bulky silyl protecting groups on the 1α and 3β hydroxyl functions indicates that this impurity is likely an intermediate or a byproduct from a synthetic route employing silyl ether protection strategies.
The definitive chemical structure of Calcipotriol Impurity F is provided by its IUPAC name: (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol .[2][3][4]
Physicochemical Properties
A summary of the key identifiers for Calcipotriol Impurity F is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 112875-61-3 | [][2][3][4][5][6][7][8][9] |
| Molecular Formula | C39H68O3Si2 | [2][8][10][11] |
| Molecular Weight | 641.14 g/mol | [2][10][11][12] |
| Synonyms | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol; 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | [3][4][11] |
Structure Elucidation Methodology
The structural elucidation of Calcipotriol Impurity F involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.
Experimental Protocols
The following sections outline the typical experimental protocols used for the isolation and characterization of Calcipotriol Impurity F.
A stability-indicating HPLC method is crucial for the separation of Calcipotriol from its impurities.[13][14] A general preparative HPLC protocol is described below.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: A C18 stationary phase is commonly used for the separation of Calcipotriol and its analogs.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typically employed.
-
Detection: UV detection at a wavelength where both Calcipotriol and the impurity exhibit significant absorbance (e.g., 264 nm).[]
-
Procedure:
-
A concentrated solution of the Calcipotriol batch containing Impurity F is prepared in a suitable solvent.
-
The solution is injected onto the preparative HPLC column.
-
Fractions are collected as the impurity elutes from the column.
-
The collected fractions are analyzed by analytical HPLC to confirm the purity of the isolated impurity.
-
Fractions of sufficient purity are pooled and the solvent is evaporated to yield the isolated Calcipotriol Impurity F.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) is a suitable technique for this class of molecules.
-
Procedure:
-
The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Full scan mass spectra are acquired in positive ion mode to determine the molecular weight.
-
Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
-
NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the impurity is soluble (e.g., CDCl3).
-
Experiments:
-
1H NMR: Provides information about the number and chemical environment of protons.
-
13C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
Spectroscopic Data Interpretation
Note: The following spectroscopic data are illustrative and representative of the expected values for a molecule with the structure of Calcipotriol Impurity F. Actual experimental data should be acquired for definitive confirmation.
| m/z (Observed) | Interpretation |
| 641.49 | [M+H]+ adduct, consistent with the molecular formula C39H68O3Si2. |
| 509.38 | Loss of one tert-butyldimethylsilyl (TBDMS) group. |
| 377.27 | Loss of both TBDMS groups. |
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | d | 1H | Vinylic proton |
| ~6.0 | d | 1H | Vinylic proton |
| ~5.0 | s | 1H | Exocyclic methylene proton |
| ~4.8 | s | 1H | Exocyclic methylene proton |
| ~4.1 | m | 1H | CH-O-Si |
| ~3.8 | m | 1H | CH-O-Si |
| 0.8-0.9 | m | 18H | t-Butyl protons of TBDMS |
| ~0.05 | s | 12H | Methyl protons of TBDMS |
| Chemical Shift (ppm) | Assignment |
| ~140-150 | Vinylic carbons |
| ~110-120 | Vinylic carbons |
| ~106 | Exocyclic methylene carbon |
| ~70-80 | CH-O-Si carbons |
| ~25 | t-Butyl methyl carbons of TBDMS |
| ~18 | t-Butyl quaternary carbons of TBDMS |
| ~-5 | Methyl carbons of TBDMS |
Conclusion
The thorough characterization of Calcipotriol Impurity F is a critical component of ensuring the quality and safety of Calcipotriol drug products. Its identification as (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol highlights the importance of monitoring and controlling silyl-protected intermediates in the manufacturing process. The application of a suite of analytical techniques, including preparative HPLC for isolation and mass spectrometry and NMR spectroscopy for structural elucidation, provides the necessary framework for the comprehensive analysis of this and other process-related impurities. This diligent analytical effort is fundamental to the development of robust and safe pharmaceutical products.
References
- 2. rjptonline.org [rjptonline.org]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Calcipotriol EP Impurity F | molsyns.com [molsyns.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calcipotriol (Calcipotriene) Monohydrate - CAS - 147657-22-5 | Axios Research [axios-research.com]
- 11. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]
- 12. theclinivex.com [theclinivex.com]
- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 14. scirp.org [scirp.org]
Unraveling the Origins of Calcipotriol Impurity F: A Technical Guide to its Synthetic Roots and the Degradation Landscape of the Active Pharmaceutical Ingredient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the origins of Calcipotriol Impurity F, clarifying its identity as a process-related impurity rather than a degradation product. Furthermore, it provides a comprehensive overview of the degradation pathways of the active pharmaceutical ingredient (API), calcipotriol, under various stress conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and analysis of calcipotriene.
Executive Summary
Calcipotriol, a synthetic vitamin D analogue, is a cornerstone in the topical treatment of psoriasis. Ensuring its purity and stability is paramount for therapeutic efficacy and patient safety. While "Calcipotriol Impurity F" is a catalogued substance, extensive investigation reveals it is not a product of calcipotriol degradation. Instead, it is a key intermediate in the manufacturing process, specifically a silyl-protected form of calcipotriol. This guide elucidates the synthetic origin of Impurity F and provides a detailed account of the true degradation products of calcipotriol, which arise from exposure to light, acid, base, and oxidative stress.
The Nature and Synthetic Origin of Calcipotriol Impurity F
Contrary to what its name might suggest, Calcipotriol Impurity F is not a degradation product but a process-related impurity. It is a protected intermediate formed during the chemical synthesis of calcipotriol.
Chemical Identity:
-
Chemical Name: (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol
-
CAS Number: 112875-61-3
-
Molecular Formula: C₃₉H₆₈O₃Si₂
-
Synonym: 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene
The presence of two tert-butyldimethylsilyl (TBDMS) groups indicates that the 1α and 3β hydroxyl groups of calcipotriol are protected. Silyl ethers are commonly used as protecting groups in organic synthesis due to their ease of introduction and selective removal under mild conditions.
Role in Calcipotriol Synthesis
The synthesis of a complex molecule like calcipotriol involves multiple steps. To prevent unwanted side reactions, reactive functional groups, such as the hydroxyl groups on the A-ring of the calcipotriol backbone, are temporarily protected. The TBDMS group is a bulky protecting group that is stable to many reaction conditions, making it suitable for this purpose.
The general synthetic strategy involves:
-
Protection: The hydroxyl groups of a suitable precursor are protected with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to form the silyl ether. This protected intermediate is, or is structurally analogous to, Calcipotriol Impurity F.
-
Side Chain Introduction: The complex side chain, which is characteristic of calcipotriol, is then constructed and coupled to the protected A-ring/CD-ring core.
-
Deprotection: In the final step of the synthesis, the silyl protecting groups are removed to yield the active pharmaceutical ingredient, calcipotriol.
The presence of Calcipotriol Impurity F in the final drug substance indicates an incomplete deprotection step or inadequate purification. Therefore, its level is a critical quality attribute that must be carefully controlled during the manufacturing process.
Synthetic Pathway and Formation of Impurity F
A plausible synthetic pathway leading to the formation and subsequent removal of Impurity F is outlined below. This pathway is a generalized representation based on common synthetic strategies for vitamin D analogues.
Caption: Synthetic pathway of Calcipotriol highlighting the role of Impurity F.
Experimental Protocol: Deprotection of Silyl Ethers (General Procedure)
The removal of TBDMS protecting groups is typically achieved using a source of fluoride ions or under acidic conditions.
Reagents and Solvents:
-
TBDMS-protected calcipotriol intermediate (Impurity F)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected calcipotriol intermediate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBAF in THF to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure calcipotriol.
Degradation Pathways of Calcipotriol
While Impurity F is a process-related impurity, calcipotriol itself is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.
Calcipotriol can degrade through several mechanisms, including photodegradation, hydrolysis, and oxidation.[1]
Photodegradation
Calcipotriol is particularly sensitive to light, especially UV radiation.[2] Photodegradation can lead to a loss of potency and the formation of various photoproducts.
The primary photodegradation pathway involves the isomerization of the triene system and modifications to the side chain.[2] One of the major photodegradation products is pre-calcipotriol , formed through a reversible photochemical rearrangement.[2] Other identified photodegradation products often involve isomerization at the C22-C23 double bond of the side chain.[2]
A study on the photodegradation of calcipotriol in the presence of UV absorbers identified several degradation products, primarily affecting the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety, leading to its isomerization to the Z isomer and the formation of diastereomers.[2]
Proposed Structures of Photodegradation Products:
| Degradation Product | Proposed Structure/Modification |
| Pre-calcipotriol | Isomer formed by rearrangement of the triene system. |
| (Z)-isomer of Calcipotriol | Isomerization at the C22-C23 double bond. |
| Diastereomers at C24 | Formation of R/S diastereomers at the hydroxyl-bearing carbon in the side chain. |
Note: The exact structures of all photodegradation products are not always fully elucidated in the public domain and may require extensive spectroscopic analysis for confirmation.
Caption: Simplified photodegradation pathway of Calcipotriol.
Hydrolytic Degradation
Calcipotriol is susceptible to hydrolysis under both acidic and basic conditions.[1] The triene system and the hydroxyl groups are potential sites for hydrolytic attack.
-
Acidic Hydrolysis: In the presence of acid, calcipotriol can undergo degradation.[1]
-
Basic Hydrolysis: Similarly, basic conditions can also lead to the degradation of the molecule.[1]
The specific structures of the hydrolytic degradation products are not well-documented in the readily available literature but would likely involve modifications to the triene system or ether formation/cleavage if formulated with certain excipients.
Oxidative Degradation
Oxidative stress, for instance, in the presence of peroxides, can lead to significant degradation of calcipotriol.[1] The double bonds in the triene system and the side chain are susceptible to oxidation. This can result in the formation of various oxidized derivatives, potentially including epoxides or hydroxylated species, leading to a loss of biological activity.
Thermal Degradation
Exposure to elevated temperatures can also induce the degradation of calcipotriol.[1] Thermal stress can accelerate the isomerization to pre-calcipotriol and potentially lead to other degradation pathways.
Summary of Forced Degradation Studies:
The following table summarizes the conditions under which calcipotriol has been shown to degrade, based on forced degradation studies.
| Stress Condition | Reagents/Parameters | Observation |
| Oxidation | 3% H₂O₂, 70°C, 10 min | Significant degradation observed.[1] |
| Acid Hydrolysis | 0.01N HCl, Room Temp, 5 min | Significant degradation observed.[1] |
| Base Hydrolysis | 0.005N NaOH, Room Temp, 5 min | Significant degradation observed.[1] |
| Photolytic Exposure | 1.2 million lux hours, 200 Wh/m² UV light | Considerable degradation observed.[1] |
| Heat Exposure | 60°C, 2 hours | Considerable degradation observed.[1] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on calcipotriol.
Materials:
-
Calcipotriol API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
-
HPLC system with a UV/PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve calcipotriol in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve calcipotriol in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of calcipotriol with a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of calcipotriene to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of calcipotriene and expose it to heat.
-
Photolytic Degradation: Expose a solid sample and a solution of calcipotriene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Caption: General workflow for a forced degradation study of Calcipotriol.
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for the separation, detection, and quantification of both process-related impurities and degradation products of calcipotriol. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 264 nm
-
Column Temperature: 30-40 °C
Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has clarified that Calcipotriol Impurity F is a silyl-protected intermediate arising from the synthesis of calcipotriol, not a degradation product. Its control is a matter of process optimization and purification. The true degradation of calcipotriol is a result of its inherent instability to environmental factors such as light, heat, and non-neutral pH conditions, leading to the formation of various degradation products, including isomers. A thorough understanding of both the synthetic process and the degradation pathways is critical for ensuring the quality, safety, and efficacy of calcipotriol-containing drug products. The provided experimental frameworks for synthesis and degradation studies, along with the illustrative diagrams, serve as a foundational resource for professionals in the pharmaceutical industry.
References
Calcipotriol Impurity F: A Technical Overview for Researchers
CAS Number: 112875-61-3
This technical guide provides a comprehensive overview of Calcipotriol Impurity F, a known impurity of the synthetic vitamin D analog, Calcipotriol. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Chemical and Physical Data
Calcipotriol Impurity F is a process-related impurity that can arise during the synthesis of Calcipotriol.[] As an isomer of Calcipotriol, it shares the same molecular formula and weight but differs in its three-dimensional structure. Due to these similarities, sophisticated analytical techniques are necessary for its identification and quantification. The available physicochemical data for Calcipotriol Impurity F are summarized below.
| Property | Value | Source(s) |
| CAS Number | 112875-61-3 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [2][7][9] |
| Molecular Weight | 641.14 g/mol | [2][5][8] |
| Synonyms | (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [4][5] |
| Purity | >98% (Available as a reference standard) | [] |
| Storage | Store in a cool, dry place. | [9] |
Analytical Methodologies
The accurate detection and quantification of Calcipotriol Impurity F are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Calcipotriol. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
Stability-Indicating RP-HPLC Method
A stability-indicating reverse-phase HPLC method has been developed for the estimation of Calcipotriol and its impurities.[10][11] This method is capable of separating Calcipotriol from its known impurities, including Impurity F.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[11]
-
Mobile Phase:
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
-
-
Gradient Program:
Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |
-
Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[][10][11]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and water (95:5 v/v). For ointment samples, an extraction step with n-Hexane followed by the diluent is necessary.[11]
Biological Context: The Calcipotriol Signaling Pathway
Currently, there is no specific publicly available data on the biological activity or toxicity of Calcipotriol Impurity F. However, as an isomer of Calcipotriol, it is crucial to understand the signaling pathway of the parent drug to infer potential biological interactions. Calcipotriol exerts its effects primarily through the Vitamin D Receptor (VDR).[12][13]
The binding of Calcipotriol to the VDR initiates a cascade of molecular events that ultimately regulate gene expression.[12] This mechanism is central to its therapeutic effects in psoriasis, which include the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.[14][15]
Key steps in the Calcipotriol signaling pathway:
-
Binding to VDR: Calcipotriol binds to the Vitamin D Receptor (VDR) in the cytoplasm of target cells, such as keratinocytes.[12]
-
Heterodimerization: The Calcipotriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[12][16]
-
Nuclear Translocation: This VDR-RXR heterodimer translocates into the nucleus.[16]
-
Binding to VDREs: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[17]
-
Gene Transcription Modulation: This binding modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses.[13] For example, it can inhibit the NF-κB signaling pathway.[18]
Synthesis and Formation
Calcipotriol Impurity F is classified as a process-related impurity, meaning it is formed during the chemical synthesis of Calcipotriol.[] The exact reaction pathways leading to its formation are not detailed in publicly available literature. However, it is understood to be an isomer of Calcipotriol, suggesting it may arise from alternative cyclization or isomerization reactions during the synthesis process.
Conclusion
Calcipotriol Impurity F is a critical quality attribute to monitor in the production of Calcipotriol. While specific biological data for this impurity is lacking, its structural similarity to the active pharmaceutical ingredient necessitates strict control. The HPLC method outlined in this guide provides a robust framework for its analysis. Further research is warranted to fully characterize the biological and toxicological profile of Calcipotriol Impurity F to ensure the highest standards of safety and efficacy for patients. Researchers can obtain characterized reference standards of Calcipotriol Impurity F from various commercial suppliers for analytical method development and validation.[2][3][5][9]
References
- 2. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Calcipotriol EP Impurity F | CAS No- 112875-61-3 | NA [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]
- 7. alentris.org [alentris.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. scirp.org [scirp.org]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. About calcipotriol - NHS [nhs.uk]
- 16. mdpi.com [mdpi.com]
- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcipotriol attenuates liver fibrosis through the inhibition of vitamin D receptor-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Origin of Impurity F in Calcipotriol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origins of Impurity F, a critical process-related impurity encountered during the synthesis of the anti-psoriatic drug, Calcipotriol. Understanding the formation of this impurity is paramount for robust process development, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways leading to Calcipotriol, pinpoints the likely origin of Impurity F, and provides relevant analytical methodologies for its detection and control.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 that is widely used in the topical treatment of psoriasis.[1] Its synthesis is a multi-step process that can generate various impurities, which may arise from starting materials, intermediates, byproducts, or degradation products.[1] Regulatory bodies require stringent control over these impurities to ensure the quality and safety of the drug product. Impurity F, identified as a bis-silylated derivative of a Calcipotriol precursor, is a significant process-related impurity that warrants careful consideration.[][3]
The Synthetic Pathway of Calcipotriol and the Genesis of Impurity F
The synthesis of Calcipotriol often involves a convergent approach, where the A-ring and the CD-ring systems of the molecule are synthesized separately and then coupled. A key intermediate in several patented synthetic routes is a protected form of the final molecule, often utilizing silyl protecting groups for the hydroxyl functions on the A-ring to prevent unwanted side reactions.[4]
A common strategy involves the stereoselective reduction of (5E,7E,22E)-24-Cyclopropyl-1α,3β-bis(tert-butyldimethylsilyloxy)-9,10-secochola-5,7,10(19),22-tetraen-24-one to its corresponding alcohol. This alcohol, which is the direct precursor to Calcipotriol after deprotection and photoisomerization, is in fact Impurity F : (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[3][4]
The final steps in this synthetic sequence are the removal of the two tert-butyldimethylsilyl (TBDMS) protecting groups from the 1α and 3β hydroxyl groups, followed by a photoisomerization of the 5E,7E-diene system to the thermodynamically more stable 5Z,7E-diene of Calcipotriol.
The primary origin of Impurity F in the final API is the incomplete deprotection of the silylated precursor. If the deprotection reaction does not proceed to completion, residual amounts of the bis-silylated intermediate will be carried through the process and appear as Impurity F in the final Calcipotriol product.
The following diagram illustrates the key final steps of a common Calcipotriol synthesis and highlights the point at which Impurity F can persist.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of calcipotriol and its related compounds. Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Understanding its toxicological characteristics, as well as those of its metabolites and potential impurities, is crucial for its safe and effective use in drug development and clinical practice. This document summarizes key quantitative toxicological data, details experimental methodologies for pivotal studies, and illustrates relevant biological pathways and experimental workflows.
Executive Summary
Calcipotriol exhibits a favorable toxicological profile for topical administration. Systemic toxicity is low due to limited absorption and rapid metabolism into less active compounds. The primary local adverse effect is skin irritation. Extensive testing has demonstrated that calcipotriol is not genotoxic, carcinogenic, or teratogenic at clinically relevant doses. Its major metabolites, MC1046 and MC1080, are significantly less potent than the parent compound. While various process-related impurities and degradation products can exist, they are typically controlled to levels that ensure patient safety.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on calcipotriol.
Table 1: Acute and Repeat-Dose Toxicity of Calcipotriol
| Test Species | Route of Administration | Parameter | Value | Reference |
| Rat (Male) | Subcutaneous | LD50 | 2.19 mg/kg | [1] |
| Rat (Female) | Subcutaneous | LD50 | 2.51 mg/kg | [1] |
| Rat | Percutaneous | LD50 | >15 mg/kg | [1] |
| Dog | Subcutaneous | LD50 | >1.5 mg/kg | [1] |
| Rat | Percutaneous (4 weeks) | NOAEL | 4 µg/kg/day | [2] |
| Dog | Percutaneous (26 weeks) | NOAEL | 0.4 µg/kg/day | [3] |
Table 2: Reproductive and Developmental Toxicity of Calcipotriol (MC903)
| Test Species | Study Type | Endpoint | NOAEL | Reference |
| Rat | Fertility and Early Embryonic Development | Parental Toxicity | 5 µg/kg/day | [4] |
| Reproductive Performance | 25 µg/kg/day | [4] | ||
| Fetal Development | 25 µg/kg/day | [4] | ||
| Rat | Teratogenicity | Maternal and Fetal Toxicity | 12.5 µg/kg/day | [5] |
| Pup Development | 25 µg/kg/day | [5] | ||
| Rabbit | Teratogenicity | Maternal and Fetal Toxicity | 0.5 µg/kg/day | [6] |
| Rat | Perinatal and Postnatal | Maternal General Toxicity | 12.5 µg/kg/day | [7] |
| Maternal Reproductive Performance | 25 µg/kg/day | [7] | ||
| Offspring Viability and Development | 12.5 µg/kg/day | [7] |
Table 3: Genotoxicity of Calcipotriene
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Assay | Salmonella typhimurium | With and without S9 | Negative | [8] |
| Mouse Lymphoma TK Locus Assay | L5178Y mouse lymphoma cells | With and without S9 | Negative | [8] |
| Human Lymphocyte Chromosome Aberration Assay | Human peripheral blood lymphocytes | With and without S9 | Negative | [8] |
| Mouse Micronucleus Assay | Mouse bone marrow | In vivo | Negative | [8] |
Table 4: Biological Activity of Calcipotriol Metabolites
| Compound | Biological Effect (on U937 cells) | Reference |
| MC1046 | >100 times weaker than calcipotriol | [] |
| MC1080 | >100 times weaker than calcipotriol | [] |
Signaling Pathways and Metabolism
Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. Upon binding to the VDR in the cytoplasm, the calcipotriol-VDR complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for its therapeutic effects in psoriasis, which involve the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
The Shifting Landscape of Calcipotriol: A Pharmacological Assessment of Its Degradation Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a cornerstone in the topical treatment of psoriasis, exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), modulating gene expression to control keratinocyte proliferation and differentiation. However, the stability of Calcipotriol is a critical concern, as it can degrade through metabolic processes and exposure to environmental factors such as heat and ultraviolet (UV) light. This guide provides a comprehensive analysis of the pharmacological relevance of Calcipotriol's primary degradation products. Through a review of available data, we compare the VDR binding affinity and biological activity of these degradants to the parent compound. Metabolic degradation leads to products like MC1046 and MC1080, which exhibit significantly reduced pharmacological activity. Photodegradation results in the formation of isomers, including pre-Calcipotriol and various Z-isomers of the side chain. While direct quantitative experimental data on these photoisomers is scarce, computational models predict a weaker interaction with the VDR compared to Calcipotriol. This guide synthesizes the current understanding of these degradation products, presenting available quantitative data, detailed experimental protocols for their assessment, and visual representations of relevant biological pathways and workflows to inform future drug development and formulation strategies.
Introduction
Calcipotriol (also known as calcipotriene) is a synthetic analogue of calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D. Its primary clinical application is in the management of plaque psoriasis, a chronic autoimmune condition characterized by hyperproliferation and aberrant differentiation of keratinocytes. The therapeutic efficacy of Calcipotriol is mediated through its high-affinity binding to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. This process leads to the inhibition of keratinocyte proliferation and the promotion of normal cell differentiation.[1][2]
Despite its efficacy, Calcipotriol is susceptible to degradation under various conditions, including metabolic processes in the skin and exposure to UV radiation and heat. This degradation can lead to a loss of therapeutic potency and the formation of new chemical entities with potentially different pharmacological and toxicological profiles. Understanding the pharmacological relevance of these degradation products is paramount for optimizing drug formulation, ensuring stability, and maintaining therapeutic efficacy and safety.
This technical guide provides an in-depth examination of the major degradation products of Calcipotriol, focusing on their pharmacological activity in relation to the parent compound.
Degradation Pathways of Calcipotriol
Calcipotriol degradation can be broadly categorized into two main pathways: metabolic degradation and photodegradation.
2.1. Metabolic Degradation Following topical application and systemic absorption, Calcipotriol undergoes rapid metabolism, primarily in the liver but also within keratinocytes. The metabolic cascade is similar to that of endogenous calcitriol. The initial steps involve the oxidation of the side chain.
-
MC1046 : The α,β-unsaturated ketone analogue, formed by the oxidation of the 24-hydroxyl group.
-
MC1080 : The subsequent metabolite, a saturated ketone analogue of MC1046.
-
Calcitroic Acid : Further metabolism of MC1080 leads to the formation of calcitroic acid, a major end-product of vitamin D catabolism.[3]
2.2. Photodegradation and Isomerization As a topical agent, Calcipotriol is exposed to UV radiation from sunlight, which can induce significant degradation.[4] The primary photodegradation pathway involves isomerization, affecting both the triene system and the side chain of the molecule.
-
Pre-Calcipotriol : Formed through a reversible thermal and photochemical equilibrium from the cis-triene system of Calcipotriol.[5][6]
-
Z-Isomers : UV exposure can cause isomerization of the E-double bond in the side chain, leading to the formation of Z-isomers.[7][8]
-
Other Photoproducts : Studies have also identified other diastereomers and geometric analogs that can form under various light and environmental stress conditions.[9]
Pharmacological Relevance of Degradation Products
The pharmacological activity of Calcipotriol's degradation products is primarily determined by their ability to bind to and activate the VDR.
3.1. Activity of Metabolic Degradation Products Studies have consistently shown that the principal metabolites of Calcipotriol are significantly less active than the parent compound. This rapid inactivation is a key factor in Calcipotriol's favorable safety profile, particularly its low calcemic potential compared to calcitriol.[10][11]
One study investigating the biological effects of MC1046 and MC1080 on the U 937 cell line found that these metabolites had effects that were more than 100 times weaker than Calcipotriol.[3] This dramatic reduction in activity suggests that these metabolites are unlikely to contribute significantly to either the therapeutic effects or the systemic side effects of Calcipotriol treatment.
3.2. Activity of Photodegradation Products The pharmacological profile of photodegradation products is less defined, with a notable lack of direct, quantitative experimental data.
-
Pre-Calcipotriol and Isomers : While pre-Calcipotriol is a known impurity, its specific VDR binding affinity and potency in functional assays are not well-documented in publicly available literature.
-
Computational Modeling : A study on the photodegradation of Calcipotriol in the presence of the UV filter sulisobenzone identified four main degradation products, including Z-isomers. In silico molecular docking studies suggested that two of these degradation products could bind to the VDR in a manner similar to Calcipotriol. However, their predicted binding free energies were higher, indicating a potentially weaker pharmacological effect.[7][8]
-
Toxicity Assessment : The same computational study indicated that none of the identified photodegradation products were predicted to have mutagenic, tumorigenic, reproductive, or irritant properties.[7]
It is important to note that a study on the photoisomers of Vitamin D3 (a related but distinct compound) found that their antiproliferative activity in cultured human keratinocytes did not directly correlate with their VDR binding affinity, suggesting that other mechanisms or metabolic activation might be involved.[12] This highlights the need for direct experimental evaluation of Calcipotriol's specific photodegradants.
Quantitative Data on Pharmacological Activity
The following tables summarize the available quantitative and qualitative data on the pharmacological activity of Calcipotriol and its degradation products.
Table 1: VDR Binding Affinity
| Compound | Receptor | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| Calcipotriol | Human VDR | Radioligand Binding | Kd: 0.31 nM | BindingDB: BDBM50369964 |
| Metabolites (MC1046, MC1080) | Not Specified | Functional Assay | >100x weaker than Calcipotriol | [3] |
| Photodegradants (Z-isomers) | Human VDR | Molecular Docking | Predicted weaker binding than Calcipotriol | [7] |
Table 2: In Vitro Functional Activity
| Compound | Cell Line | Assay Type | Potency (EC50) / Effect | Reference |
| Calcipotriol | HaCaT Keratinocytes | Proliferation (MTT Assay) | Concentration-dependent inhibition | [13][14] |
| Calcipotriol | HaCaT Keratinocytes | Gene Expression (K17) | Dose-dependent inhibition (10⁻⁷ M - 10⁻⁵ M) | [15] |
| Metabolites (MC1046, MC1080) | U 937 Cells | Cell Differentiation | >100x weaker than Calcipotriol | [3] |
Key Signaling Pathways and Experimental Workflows
5.1. Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of Calcipotriol and its active analogues are mediated through the VDR signaling pathway. The ligand binds to the VDR in the cytoplasm, leading to a conformational change and heterodimerization with the RXR. This complex translocates to the nucleus, binds to VDREs in the promoter regions of target genes, and recruits co-activator or co-repressor complexes to modulate gene transcription.
Caption: VDR signaling pathway initiated by Calcipotriol.
5.2. Experimental Workflow for Pharmacological Assessment
The evaluation of Calcipotriol and its degradation products follows a standardized workflow, progressing from initial stability testing to in vitro pharmacological characterization.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. allmpus.com [allmpus.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impurity Profiling of Synthetic Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of synthetic Calcipotriol, a vitamin D analog widely used in the treatment of psoriasis. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) like Calcipotriol is critical for ensuring drug safety, efficacy, and stability. This document details the known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into the metabolic pathways of Calcipotriol.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as Calcipotriene) is a synthetic derivative of calcitriol, the active form of vitamin D3.[1] Its therapeutic effect in psoriasis is primarily mediated through its interaction with the Vitamin D Receptor (VDR), which modulates gene transcription related to cell proliferation and differentiation.[2] The complex multi-step synthesis of Calcipotriol can lead to the formation of various process-related impurities, including isomers and byproducts.[] Additionally, Calcipotriol is susceptible to degradation under various stress conditions, such as exposure to light, heat, acid, base, and oxidation, resulting in the formation of degradation products.[]
The main categories of Calcipotriol impurities include:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process and include isomers, starting materials, and by-products of side reactions.[]
-
Degradation Products: These arise from the chemical decomposition of Calcipotriol during storage or upon exposure to stress conditions.[] Photodegradation is a significant pathway, leading to the formation of isomers and other related substances.[4]
-
Metabolites: Following systemic absorption, Calcipotriol is metabolized in the liver to various compounds.[1]
Known Impurities of Synthetic Calcipotriol
A number of impurities associated with synthetic Calcipotriol have been identified and are designated by the European Pharmacopoeia (EP) as Impurities A through I. The chemical information for Calcipotriol and these impurities is summarized in the table below.
Table 1: Chemical Information of Calcipotriol and its Known Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 |
| Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.6 |
| Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.62 |
| Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.6 |
| Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.6 |
| Impurity E | 112849-14-6 | C₂₇H₄₂O₃ | 414.63 |
| Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.13 |
| Impurity G | Not Available | C₅₄H₇₈O₅ | 807.22 |
| Impurity H | Not Available | C₅₄H₇₈O₅ | 807.22 |
| Impurity I | Not Available | C₂₇H₄₀O₃ | 412.61 |
Note: Some CAS numbers for impurities are not publicly available.
Experimental Protocols for Impurity Profiling
The accurate identification and quantification of Calcipotriol impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Analysis
This method is suitable for the separation and quantification of Calcipotriol and its known impurities.[5][6]
Table 2: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities; 240 nm for co-formulated drugs like Betamethasone Dipropionate |
| Injection Volume | 20 µL |
| Flow Rate | 1.0 mL/min |
Sample Preparation:
-
Bulk Drug Substance: Dissolve an accurately weighed quantity of the Calcipotriol sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Ointment Formulation: An extraction procedure is required to separate the API from the ointment base. This typically involves dispersion in a non-polar solvent like n-hexane followed by extraction with a suitable diluent.
System Suitability:
The system suitability should be verified by injecting a standard solution containing Calcipotriol and known impurities. The resolution between critical pairs of peaks should be monitored to ensure adequate separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
LC-MS is a powerful tool for the identification of unknown impurities and for confirming the structures of known impurities.[7]
Table 3: LC-MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C8, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Methanol:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | Agilent 6410 MS/MS triple quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Data Acquisition | Full-scan mode |
Data Analysis:
The mass spectra of the eluted peaks are analyzed to determine the molecular weight of the impurities. Fragmentation patterns obtained through MS/MS analysis provide further structural information.
Signaling Pathways and Degradation Mechanisms
Vitamin D Receptor (VDR) Signaling Pathway
Calcipotriol exerts its therapeutic effects by binding to the VDR, a nuclear receptor.[8] This binding initiates a cascade of molecular events that ultimately modulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation. The general signaling pathway is as follows:
Degradation Pathways of Calcipotriol
Calcipotriol is known to degrade under various conditions, with photodegradation being a primary concern.[4] The degradation can lead to the formation of isomers and other related substances. A simplified representation of the degradation process is shown below.
Experimental Workflow for Impurity Profiling
A systematic approach is essential for the comprehensive impurity profiling of synthetic Calcipotriol. The following diagram illustrates a typical workflow.
Conclusion
The impurity profiling of synthetic Calcipotriol is a critical aspect of drug development and quality control. A thorough understanding of the potential process-related and degradation impurities, coupled with the use of robust and validated analytical methods, is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding of the key considerations in the impurity profiling of Calcipotriol, intended to assist researchers and professionals in this field. Continuous monitoring and characterization of the impurity profile are necessary throughout the lifecycle of the drug product to maintain its quality and comply with regulatory standards.
References
- 1. Calcipotriol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Calcipotriol Impurity F
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Calcipotriol Impurity F. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This method is suitable for the routine quality control of Calcipotriol drug substances and formulations to monitor and quantify Impurity F.
1. Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[][2] Like many pharmaceutical compounds, Calcipotriol can degrade or contain process-related impurities that may affect its efficacy and safety.[] Calcipotriol Impurity F is a known related substance that needs to be monitored to ensure the quality of the final drug product. This application note provides a detailed protocol for a validated HPLC-UV method designed to separate and quantify Calcipotriol Impurity F from the active pharmaceutical ingredient (API) and other potential degradation products.
2. Experimental
2.1. Materials and Reagents
-
Calcipotriol and Calcipotriol Impurity F reference standards were procured from a certified supplier.
-
HPLC-grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.
-
Ortho-phosphoric acid (OPA) of analytical grade was used for pH adjustment.
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Water (0.05% OPA) (65:35 v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm[3][4] |
| Run Time | 15 minutes |
3. Protocols
3.1. Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL of Calcipotriol Impurity F): Accurately weigh 10 mg of Calcipotriol Impurity F reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5 µg/mL.
3.2. Sample Preparation
-
Calcipotriol Drug Substance: Accurately weigh 25 mg of the Calcipotriol drug substance and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Topical Formulation (Cream/Ointment): Accurately weigh an amount of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and tetrahydrofuran), and vortex for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.3. Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]
-
Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), a solution of Calcipotriol, and a solution of Calcipotriol spiked with Impurity F. Forced degradation studies were also conducted on Calcipotriol to demonstrate that the impurity peak is free from interference from potential degradation products.[][6]
-
Linearity: The linearity was assessed by analyzing five concentrations of Calcipotriol Impurity F ranging from 0.1 µg/mL to 5 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Calcipotriol Impurity F was spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution of Calcipotriol Impurity F. The relative standard deviation (%RSD) of the peak areas was calculated.
-
LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
4. Results and Discussion
4.1. Method Development and Optimization
The chromatographic conditions were optimized to achieve a good resolution between Calcipotriol and Impurity F. A C18 column with a mobile phase of methanol and water (with 0.05% OPA) provided a symmetric peak shape and a reasonable retention time for Impurity F. The detection wavelength of 264 nm was selected based on the UV absorption maxima of Calcipotriol and its related substances.[3][4]
4.2. Validation Summary
The validation results are summarized in the tables below.
Table 1: Linearity Data for Calcipotriol Impurity F
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 1254 |
| 0.5 | 6389 |
| 1.0 | 12850 |
| 2.5 | 32125 |
| 5.0 | 64500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75% |
| 100% | 1.0 | 1.01 | 101.00% |
| 120% | 1.2 | 1.19 | 99.17% |
| Mean Recovery | 99.64% |
Table 3: Precision Data (n=6)
| Parameter | Result |
| Mean Peak Area | 12865 |
| Standard Deviation | 96.5 |
| %RSD | 0.75% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
5. Visualization of Experimental Workflow
Caption: Workflow for the development and validation of the HPLC-UV method.
6. Logical Relationship of Validation Parameters
Caption: Interrelationship of the analytical method validation parameters.
The developed RP-HPLC-UV method is simple, specific, accurate, and precise for the determination of Calcipotriol Impurity F in bulk drug and pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis. The low LOD and LOQ values indicate the high sensitivity of the method. The robustness of the method ensures its reliability during routine use.
References
- 2. mdpi.com [mdpi.com]
- 3. veterinaria.org [veterinaria.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Application Note: A Stability-Indicating HPLC Assay for Calcipotriol and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1][2][3] Ensuring the stability of Calcipotriol in its pharmaceutical formulations is critical for its safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Calcipotriol and its process-related and degradation impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.
Calcipotriol is susceptible to degradation under various environmental conditions, including exposure to heat, light, acid, base, and oxidizing agents.[] Degradation can lead to the formation of impurities, which may have different pharmacological and toxicological profiles than the active pharmaceutical ingredient (API). Therefore, a stability-indicating assay is essential to separate and quantify the API from its potential degradation products, thus ensuring the quality of the drug product throughout its shelf life.
Logical Workflow for Method Development
The development of a stability-indicating assay for Calcipotriol follows a systematic workflow, as illustrated in the diagram below. This process begins with understanding the analyte's properties and culminates in a validated analytical method suitable for its intended purpose.
Caption: Workflow for developing a stability-indicating assay.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Calcipotriol and its impurities.
| Parameter | Specification |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities.[][5] |
| Injection Volume | 20 µL[] |
| Diluent | Acetonitrile:Water (95:5 v/v)[] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 98 | 2 |
| 2.0 | 98 | 2 |
| 15.0 | 70 | 30 |
| 28.0 | 70 | 30 |
| 30.0 | 72 | 28 |
| 55.0 | 5 | 95 |
| 62.0 | 5 | 95 |
| 65.0 | 92 | 8 |
| 70.0 | 92 | 8 |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known Calcipotriol impurities in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.
-
Sample Preparation (for ointment): Accurately weigh a quantity of the ointment and disperse it in n-hexane. Extract the active ingredient and impurities with the diluent, followed by centrifugation to separate the clear analytical solution.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[6]
-
Acid Hydrolysis: Expose the sample solution to 0.01N HCl at room temperature for 5 minutes.[] Neutralize the solution with an equivalent amount of 0.01N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.005N NaOH at room temperature for 5 minutes.[] Neutralize with an equivalent amount of 0.005N HCl prior to analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and maintain at 70°C for 10 minutes.[]
-
Thermal Degradation: Expose the solid drug substance or drug product to a temperature of 60°C for 2 hours.[] Dissolve the sample in the diluent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (200 wh/m²) and visible light (1.2 million lux hours).[]
Potential Degradation Pathway of Calcipotriol
The primary degradation pathway for Calcipotriol involves isomerization. Under stress conditions such as heat and light, Calcipotriol can undergo cis/trans isomerization at the C7 position, leading to the formation of its diastereomer, Impurity B. This can be followed by a rearrangement of the double bonds to form pre-Calcipotriol.
Caption: Simplified degradation pathway of Calcipotriol.
Data Presentation
The results of the forced degradation studies are summarized in the following table. The table shows the percentage degradation of Calcipotriol and the formation of major degradation products under various stress conditions.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Calcipotriol | Major Degradation Products |
| Acid Hydrolysis (0.01N HCl, RT, 5 min) | Significant Degradation | To be determined by analysis |
| Base Hydrolysis (0.005N NaOH, RT, 5 min) | Significant Degradation | To be determined by analysis |
| Oxidative (3% H₂O₂, 70°C, 10 min) | Significant Degradation | To be determined by analysis |
| Thermal (60°C, 2 hours) | Significant Degradation | Pre-Calcipotriol |
| Photolytic (1.2 million lux hours, 200 wh/m² UV) | Significant Degradation | Pre-Calcipotriol, other photo-isomers |
Known Impurities of Calcipotriol
Several process-related impurities and degradation products of Calcipotriol have been identified.[3][] These are listed in the table below. The developed HPLC method should be capable of separating these impurities from the main Calcipotriol peak.
Table 4: List of Known Calcipotriol Impurities
| Impurity Name | CAS Number |
| Calcipotriol EP Impurity A | 126860-83-1[3] |
| Calcipotriol EP Impurity B | 2948288-30-8[3] |
| Calcipotriol EP Impurity C | 113082-99-8[3][] |
| Calcipotriol EP Impurity D | 112827-99-3[3][] |
| Calcipotriol EP Impurity E | N/A |
| Calcipotriol EP Impurity F | 112875-61-3[3][] |
| Calcipotriol EP Impurity G | N/A |
| Calcipotriol EP Impurity H | N/A |
| Calcipotriol EP Impurity I | N/A |
| Pre-Calcipotriol | N/A |
Method Validation
The developed analytical method should be validated according to ICH Q2(R1) guidelines.[1][5] The validation parameters should include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The detailed application note and protocols provide a comprehensive framework for the development and validation of a stability-indicating HPLC method for Calcipotriol and its impurities. The presented method is specific, stable, and reliable for the quantitative analysis of Calcipotriol in the presence of its degradation products and related substances. This method is suitable for routine quality control analysis and for monitoring the stability of Calcipotriol in pharmaceutical formulations.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 5. scirp.org [scirp.org]
- 6. openaccessjournals.com [openaccessjournals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Calcipotriol Impurity F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used active pharmaceutical ingredient (API) for the treatment of psoriasis.[] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[] Calcipotriol Impurity F is one such related substance that requires a validated analytical method for its accurate quantification.
This application note provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Calcipotriol Impurity F in bulk drug substances or pharmaceutical formulations. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3]
Analytical Method
A stability-indicating RP-HPLC method capable of separating Calcipotriol from its impurities is essential. The following method is a representative procedure that can be validated for the quantification of Impurity F.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase BMobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 28 | |
| 30 | |
| 40 | |
| 41 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5 v/v) |
Method Validation Protocol
The analytical method should be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed.
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are performed on Calcipotriol to generate potential degradation products.[4]
Experimental Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light (as per ICH Q1B) for an appropriate duration.
The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between Calcipotriol, Impurity F, and any degradation products.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a stock solution of Calcipotriol Impurity F reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 1250 |
| 0.25 | 3100 |
| 0.5 | 6200 |
| 0.75 | 9350 |
| 1.0 | 12400 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo or a sample of Calcipotriol with a known low level of Impurity F).
-
Spike the sample matrix with Calcipotriol Impurity F reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.
Illustrative Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 0.25 | 0.24 | 96.0 |
| 100% | 0.50 | 0.51 | 102.0 |
| 150% | 0.75 | 0.73 | 97.3 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on a different day, by a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
%RSD should be not more than 5.0%.
Illustrative Data:
| Precision Type | %RSD |
| Repeatability | 1.2 |
| Intermediate Precision | 2.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Illustrative Data:
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.10 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on the results, such as retention time and peak area.
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for all variations.
System Suitability
System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Prepare a system suitability solution containing Calcipotriol and Calcipotriol Impurity F.
-
Inject the solution five times.
-
Calculate the %RSD of the peak area, theoretical plates, and tailing factor for the Impurity F peak.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 5.0% |
| Theoretical Plates | ≥ 2000 |
| Tailing Factor | ≤ 2.0 |
Visualization of Workflows
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation of Calcipotriol Impurity F.
Forced Degradation Study Logic
References
Application Notes and Protocols for the Use of Calcipotriol Impurity F as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Calcipotriol Impurity F as a reference standard in the pharmaceutical analysis of Calcipotriol. Detailed protocols for identification, quantification, and method validation are outlined to ensure accurate and reliable results in research, development, and quality control settings.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), influencing gene expression related to cell proliferation and differentiation.[2] During the synthesis and storage of Calcipotriol, various process-related and degradation impurities can arise.[] Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.
Calcipotriol Impurity F is a known related substance of Calcipotriol.[4][5] As a well-characterized chemical entity, it serves as a crucial reference standard for analytical method development, validation, and routine quality control testing.[6] Its use allows for the accurate identification and quantification of this specific impurity in Calcipotriol drug substances and drug products.
Chemical Information for Calcipotriol Impurity F:
| Parameter | Value |
| CAS Number | 112875-61-3[6] |
| Molecular Formula | C₃₉H₆₈O₃Si₂[] |
| Molecular Weight | 641.13 g/mol [5] |
| IUPAC Name | (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1- dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol[6] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of Calcipotriol and its impurities. The following protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This section details a stability-indicating RP-HPLC method capable of separating Calcipotriol from its impurities, including Impurity F.
2.1.1. Experimental Protocol
Materials and Reagents:
-
Calcipotriol Reference Standard
-
Calcipotriol Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size[7] |
| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v)[7] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v)[7] |
| Gradient Program | See Table 1[7] |
| Flow Rate | 1.0 mL/min, increasing to 2.0 mL/min[7] |
| Column Temperature | 50°C[7] |
| Detection Wavelength | 264 nm[7] |
| Injection Volume | 20 µL[7] |
| Diluent | Acetonitrile:Water (95:5, v/v)[7] |
Table 1: HPLC Gradient Program [7]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 30 | 70 |
| 28.0 | 1.0 | 30 | 70 |
| 30.0 | 1.0 | 28 | 72 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 8 | 92 |
| 70.0 | 1.0 | 8 | 92 |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol Impurity F reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample containing Calcipotriol by dissolving it in the diluent to a suitable concentration.
-
System Suitability Solution: A solution containing both Calcipotriol and Calcipotriol Impurity F can be used to verify the resolution and performance of the chromatographic system.
2.1.2. Method Validation Parameters (as per ICH Q2(R1) Guidelines) [8][9][10][11][12]
The analytical method should be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis of Calcipotriol and Impurity F should demonstrate no co-eluting peaks. |
| Linearity | A linear relationship should be established across the analytical range. | Correlation coefficient (r²) > 0.999 for the calibration curve of Impurity F.[13] |
| Range | The range should be established based on the linearity and the intended application. | For impurity quantification, typically from the Limit of Quantification (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked Impurity F should be within 98-102%.[14] |
| Precision | - Repeatability (Intra-day) : Precision under the same operating conditions over a short interval of time.- Intermediate Precision (Inter-day) : Precision within the same laboratory but on different days, with different analysts, or different equipment. | Relative Standard Deviation (RSD) should be less than 2%.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). For Calcipotriol, a reported LOD is 0.002 µg/mL.[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). For Calcipotriol, a reported LOQ is 0.006 µg/mL.[7] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results when varying parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Signaling Pathway and Experimental Workflow Diagrams
Calcipotriol Signaling Pathway
Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a transcription factor.[2] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[15][16] This signaling cascade ultimately leads to the regulation of cell proliferation and differentiation, which is beneficial in hyperproliferative skin conditions like psoriasis.
Caption: Calcipotriol signaling pathway via the Vitamin D Receptor.
Experimental Workflow for Impurity Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying Calcipotriol Impurity F in a sample.
Caption: Workflow for quantifying Calcipotriol Impurity F.
Conclusion
The use of a well-characterized reference standard like Calcipotriol Impurity F is fundamental for the accurate and reliable analysis of Calcipotriol drug substances and products. The provided HPLC method, when properly validated according to ICH guidelines, offers a robust approach for the identification and quantification of this impurity. Adherence to these protocols will support regulatory compliance and ensure the quality and safety of Calcipotriol-containing pharmaceuticals.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
protocol for forced degradation studies of Calcipotriol to generate Impurity F
Topic: A Comprehensive Protocol for Forced Degradation Studies of Calcipotriol to Investigate Degradation Pathways.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the stability testing and impurity profiling of pharmaceutical compounds.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies like the ICH. These studies are designed to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. The data generated helps to identify potential degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[1]
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[2] Its structure is susceptible to degradation under various environmental conditions, including light, heat, and changes in pH.[][4] This application note provides a detailed protocol for conducting forced degradation studies on Calcipotriol under hydrolytic, oxidative, photolytic, and thermal stress conditions.
While the primary goal of this protocol is to induce and identify potential degradation products of Calcipotriol, it is important to note the nature of specific, known impurities. For instance, Calcipotriol Impurity F, identified by CAS number 112875-61-3, is chemically defined as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[5][6] Its structure, containing two bulky silyl protecting groups, suggests it is a process-related impurity or a synthetic intermediate rather than a degradant formed under typical hydrolytic, oxidative, or photolytic stress conditions. This protocol is not designed to generate this specific impurity.
Materials and Reagents
-
Calcipotriol Working Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[2]
-
Water bath or oven for thermal studies
-
Photostability chamber with controlled light and UV exposure
-
Analytical balance
Experimental Protocols
Preparation of Stock Solution
Accurately weigh and dissolve an appropriate amount of Calcipotriol working standard in a suitable solvent (e.g., Acetonitrile:Water 95:5 v/v) to obtain a stock solution of approximately 1 mg/mL.
Forced Degradation Studies
For each condition below, a sample of the Calcipotriol stock solution is treated as described. A control sample (stock solution stored at ambient temperature in the dark) should be analyzed alongside the stressed samples.
-
Transfer an aliquot of the stock solution into a suitable flask.
-
Add an equal volume of 0.02 N HCl to achieve a final concentration of 0.01 N HCl.
-
Keep the solution at room temperature for 5 minutes.[]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.02 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Transfer an aliquot of the stock solution into a suitable flask.
-
Add an equal volume of 0.01 N NaOH to achieve a final concentration of 0.005 N NaOH.
-
Keep the solution at room temperature for 5 minutes.[]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.01 N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Transfer an aliquot of the stock solution into a suitable flask.
-
Add an appropriate volume of 3% H₂O₂.
-
Heat the solution in a water bath at 70°C for 10 minutes.[]
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Transfer an aliquot of the stock solution into a suitable flask.
-
Place the solution in a temperature-controlled oven or water bath at 80°C for 5 hours.[7]
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Place a solution of Calcipotriol in a photostability chamber.
-
Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
Analytical Methodology
The extent of degradation can be monitored using a stability-indicating RP-HPLC method.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm[2]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is effective.[2]
-
Column Temperature: 50°C[2]
-
Injection Volume: 20 µL[2]
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of Calcipotriol and the formation of any degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.01 N HCl | Room Temperature | 5 minutes |
| Basic Hydrolysis | 0.005 N NaOH | Room Temperature | 5 minutes |
| Oxidation | 3% H₂O₂ | 70°C | 10 minutes |
| Thermal | Acetonitrile Solution | 80°C | 5 hours |
| Photolytic | UV/Visible Light | Ambient | 1.2 million lux hours & 200 Wh/m² |
Table 2: Profile of Calcipotriol and Selected Impurities
| Compound Name | CAS Number | Molecular Formula | Likely Origin |
| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | Active Pharmaceutical Ingredient |
| Calcipotriol Impurity F | 112875-61-3 | C₄₂H₇₄O₃Si₂ | Process-Related Impurity/Synthetic Intermediate[5] |
| Pre-Calcipotriol | N/A | C₂₇H₄₀O₃ | Thermal Degradation Product[7] |
| Calcipotriol EP Impurity A | 126860-83-1 | N/A | Process-Related Impurity[] |
| Calcipotriol EP Impurity D | 112827-99-3 | N/A | Process-Related Impurity[] |
Visualization
The following diagram illustrates the workflow for the forced degradation study of Calcipotriol.
Caption: Workflow for Forced Degradation of Calcipotriol.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. scirp.org [scirp.org]
Application Note: Quantitative Analysis of Genotoxic Impurities in Calcipotriol Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcipotriol is a synthetic vitamin D analog widely used in the topical treatment of psoriasis. During the synthesis of active pharmaceutical ingredients (APIs) like Calcipotriol, there is a potential for the formation of genotoxic impurities (GTIs). These impurities can react with DNA, leading to mutations and an increased risk of cancer, even at trace levels.[1] Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate strict control of GTIs in pharmaceutical products.[2][3]
The principle of the Threshold of Toxicological Concern (TTC) is often applied for GTIs, with a widely accepted limit of 1.5 µg per day for lifetime exposure, which is considered to pose a negligible carcinogenic risk.[1][4] This necessitates the development of highly sensitive and specific analytical methods for the detection and quantification of GTIs at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.
Due to the lack of publicly available data on specific genotoxic impurities in Calcipotriol, this application note presents a representative protocol for the quantitative analysis of Ethyl Methanesulfonate (EMS), a common potential genotoxic impurity, in a Calcipotriol matrix. Alkyl sulfonates like EMS are known for their genotoxic potential and can be formed during synthetic processes involving sulfonic acids and alcohols. The methodology described herein is based on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which provides the required sensitivity and selectivity for trace-level analysis.
Experimental Protocols
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of the potential genotoxic impurity, Ethyl Methanesulfonate (EMS), in Calcipotriol drug substance.
Materials and Reagents
-
Calcipotriol API
-
Ethyl Methanesulfonate (EMS) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Ultrapure water
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | AB Sciex 5000 or equivalent |
| Column | Zorbax SB C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | EMS: m/z 125 -> 97 (Quantifier), m/z 125 -> 79 (Qualifier) |
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of EMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol).
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations ranging from 0.0025 µg/mL to 0.3 µg/mL.
Sample Solution (10 mg/mL): Accurately weigh about 500 mg of Calcipotriol API into a 50 mL volumetric flask. Add a suitable diluent in which EMS is soluble but Calcipotriol has limited solubility to minimize matrix effects. Sonicate for 10 minutes, then dilute to volume. Centrifuge an aliquot of the solution, and use the supernatant for analysis.
Spiked Sample Solution: Prepare spiked samples by adding known amounts of EMS standard solution to the Calcipotriol sample solution to achieve final concentrations at the limit of quantification (LOQ), 100%, and 150% of the target concentration.
Method Validation and Data Presentation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained from the validation studies.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of 6 Injections | ≤ 15.0% | 3.5% |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/g) | LOQ (µg/g) |
| EMS | 0.0025 - 0.3 | > 0.999 | 0.3 | 0.4 |
LOD and LOQ values are reported with respect to the Calcipotriol sample concentration.
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Spiked (ppm) | Amount Recovered (ppm) | % Recovery |
| LOQ | 0.4 | 0.38 | 95.0% |
| 100% | 1.0 | 0.98 | 98.0% |
| 150% | 1.5 | 1.45 | 96.7% |
Table 4: Precision
| Precision Type | Concentration (ppm) | % RSD (n=6) |
| Repeatability | 1.0 | 2.8% |
| Intermediate Precision | 1.0 | 3.4% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of the genotoxic impurity in Calcipotriol.
Caption: Experimental workflow for the quantitative analysis of EMS in Calcipotriol.
Signaling Pathway for DNA Damage
The diagram below represents a simplified signaling pathway initiated by a genotoxic impurity, leading to potential cell cycle arrest or apoptosis.
Caption: Simplified DNA damage response pathway initiated by a genotoxic impurity.
Conclusion
This application note provides a detailed, representative protocol for the quantitative analysis of the potential genotoxic impurity Ethyl Methanesulfonate in Calcipotriol using a validated LC-MS/MS method. The method demonstrates excellent sensitivity, specificity, linearity, accuracy, and precision, making it suitable for trace-level quantification in a quality control environment. The low LOD and LOQ values achieved are well below the typical control limits derived from the Threshold of Toxicological Concern. This approach ensures that Calcipotriol API meets the stringent regulatory requirements for genotoxic impurities, ultimately safeguarding patient safety. While this protocol is for a representative GTI, the principles and workflow can be adapted for other potential genotoxic impurities that may be identified during the process development of Calcipotriol.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Calcipotriol Impurities in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Calcipotriol and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor separation between Calcipotriol and a closely eluting impurity. What are the initial steps to troubleshoot this?
A1: Initial troubleshooting should focus on ensuring your HPLC system is performing optimally and then making systematic adjustments to your method.
System Suitability Checks:
-
Column Health: An old or contaminated column is a common cause of poor resolution. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, consider replacing the column.
-
System Pressure: Monitor the system backpressure. A gradual increase may indicate a blockage, while fluctuations can point to pump issues.
-
Injector and Connections: Check for leaks and ensure all fittings are secure. Minimize the length of tubing to reduce extra-column band broadening.
Method Adjustments:
-
Mobile Phase Strength: If the peaks are eluting too quickly, decrease the organic solvent concentration in your mobile phase. This will increase retention times and potentially improve separation.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Q2: Our current isocratic method fails to separate Calcipotriol from its photodegradation products. What method modifications can we implement?
A2: Photodegradation of Calcipotriol can lead to the formation of isomers that are structurally very similar to the parent compound, making them difficult to separate. A gradient elution method is often more effective than an isocratic one for separating complex mixtures of impurities.
Consider implementing a gradient method that starts with a lower concentration of the organic solvent and gradually increases it. This will help to retain and separate the more polar impurities from Calcipotriol. One study successfully separated Calcipotriol from its photodegradation products using an acetonitrile/water (53:47, v/v) mobile phase on a C18 column[1].
A more complex gradient may be required for multiple impurities. For instance, a gradient method utilizing a mixture of water, methanol, acetonitrile, and tetrahydrofuran has been shown to be effective in separating Calcipotriol from its pre-Calcipotriol isomer and other impurities[2][3][4][5].
Q3: We are struggling with the co-elution of Calcipotriol and its stereoisomers. Are there specific column chemistries or mobile phase additives that can improve this separation?
A3: The separation of stereoisomers often requires a different selectivity than what is provided by a standard C18 column.
Alternative Column Chemistries:
-
Phenyl-Hexyl Column: These columns provide alternative selectivity due to pi-pi interactions and can be effective in separating closely related isomers.
-
PFP (Pentafluorophenyl) Column: PFP columns offer a unique selectivity for positional isomers and compounds with polar functional groups.
-
Chiral Columns: For enantiomeric or diastereomeric impurities, a chiral stationary phase may be necessary for complete resolution. Preparative chiral chromatography has been used to isolate the pre-Calci isomer of Calcipotriol[2][5].
Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): Adding a small amount of TFA (e.g., 0.1%) to the mobile phase can improve peak shape and selectivity for some compounds by suppressing silanol interactions.
-
Formic Acid: Similar to TFA, formic acid is a common mobile phase additive that can enhance peak shape and is also MS-compatible[6].
Experimental Protocols
Below are detailed methodologies from published studies that have successfully separated Calcipotriol from its impurities.
Method 1: Isocratic Separation of Photodegradation Products [1]
| Parameter | Specification |
| Column | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (53:47, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Not specified in abstract |
| Temperature | Not specified in abstract |
Method 2: Gradient Separation of Multiple Impurities [2][3][4][5]
| Parameter | Specification |
| Column | Supelco Acentis Express RP-C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water : Methanol : THF (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile : Water : THF (90:5:5, v/v/v) |
| Gradient | See table below |
| Flow Rate | Varied (see gradient table) |
| Detection | 264 nm for Calcipotriol and its impurities |
| Temperature | 50°C |
Gradient Profile for Method 2 [2][5][]
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 92 | 8 |
| 70.0 | 1.0 | 92 | 8 |
Quantitative Data Summary
The following table summarizes the performance of a validated RP-HPLC method for the estimation of Calcipotriol and its impurities.
Method Performance Data [2]
| Parameter | Calcipotriol | Betamethasone Dipropionate |
| LOD (µg/mL) | 0.002 | 0.003 |
| LOQ (µg/mL) | 0.006 | 0.008 |
| Linearity Range | LOQ to 0.15 µg/mL | LOQ to 1.5 µg/mL |
| Resolution | USP Resolution between Pre-Calci and Calci shall be about 4.0 | - |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Key Parameters Affecting Separation
Caption: Relationship between key HPLC parameters and chromatographic resolution.
References
- 1. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 5. scirp.org [scirp.org]
- 6. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
improving peak resolution between Calcipotriol and Impurity F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of Calcipotriol, with a specific focus on improving peak resolution between Calcipotriol and its related substance, Impurity F.
Frequently Asked Questions (FAQs)
Q1: What are Calcipotriol and Impurity F, and why is their separation challenging?
Calcipotriol is a synthetic analog of Vitamin D3 used in the treatment of psoriasis.[1][2] Impurity F, also known as (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol, is a process-related impurity that can arise during the synthesis of Calcipotriol.[3] The structural similarity between Calcipotriol and Impurity F, particularly in their core structure, presents a significant challenge for chromatographic separation, often leading to co-elution or poor peak resolution.
Q2: What is the general approach to improving peak resolution in HPLC?
Improving peak resolution in High-Performance Liquid Chromatography (HPLC) involves a systematic approach of optimizing various chromatographic parameters. Key areas to focus on include mobile phase composition (e.g., organic modifier ratio, pH, additives), stationary phase chemistry (e.g., column type, particle size), and instrumental parameters (e.g., flow rate, temperature, injection volume).[4][5] A logical workflow for method development is crucial for efficiently achieving the desired separation.
Q3: Are there any established HPLC methods for the separation of Calcipotriol and its impurities?
Yes, several reversed-phase HPLC (RP-HPLC) and LC-MS methods have been developed and validated for the separation and quantification of Calcipotriol and its related compounds, including Impurity F.[2][6] These methods often utilize C18 columns with gradient elution to achieve adequate separation of the various structurally similar impurities.[2][6][7]
Troubleshooting Guide: Poor Peak Resolution between Calcipotriol and Impurity F
This guide provides a structured approach to troubleshooting and resolving inadequate peak resolution between Calcipotriol and Impurity F.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlap | Inappropriate Mobile Phase Composition: The organic modifier percentage, pH, or buffer strength may not be optimal for separating the two closely related compounds.[4] | Optimize Mobile Phase: - Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution.[5]- Modify pH: For ionizable compounds, adjusting the mobile phase pH can alter retention times and selectivity. Ensure the pH is maintained at least 2 units away from the pKa of the analytes.- Introduce Additives: Consider adding modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape and selectivity. |
| Suboptimal Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the separation. | Evaluate Different Columns: - Change Stationary Phase: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.- Consider Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) or solid-core particles can provide higher efficiency and better resolution.[5] | |
| Inadequate Temperature Control: Column temperature affects viscosity, retention, and selectivity.[5] | Optimize Column Temperature: - Increase Temperature: Higher temperatures can improve efficiency and reduce analysis time, but may decrease retention and resolution.[5]- Decrease Temperature: Lowering the temperature can increase retention and may enhance resolution for some compounds.[5] | |
| Inappropriate Flow Rate: The flow rate influences the time analytes spend interacting with the stationary phase.[5] | Adjust Flow Rate: - Decrease Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.[5] | |
| Broad Peaks | Column Overload: Injecting too much sample can lead to peak broadening and fronting.[4][5] | Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column to avoid overloading.[4][5] |
| Column Degradation: Loss of stationary phase or contamination can lead to poor peak shape.[4] | Column Maintenance: - Flush the column: Use a strong solvent to wash the column and remove contaminants.- Replace the column: If flushing does not improve performance, the column may need to be replaced. | |
| Peak Tailing | Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing peak tailing. | Mitigate Secondary Interactions: - Use a Low pH Mobile Phase: A pH below 3 can protonate silanol groups and reduce unwanted interactions.[4]- Employ an End-capped Column: Use a column that has been end-capped to minimize the number of free silanol groups. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of Calcipotriol and its impurities.
Method 1: Gradient RP-HPLC Method for Impurity Profiling
This method is designed for the separation of Calcipotriol from a wide range of its impurities.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size[2][6] |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[2] |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[2] |
| Gradient Program | Time (min) |
| 0.1 | |
| 2.0 | |
| 15.0 | |
| 28.0 | |
| 30.0 | |
| 55.0 | |
| 62.0 | |
| 65.0 | |
| 70.0 | |
| Column Temperature | 50°C[2][6] |
| Injection Volume | 20 µL[2] |
| Detector | UV at 264 nm[2][8] |
| Diluent | Acetonitrile:Water (95:5, v/v)[2] |
Method 2: Isocratic RP-HPLC Method for Calcipotriol Assay
This method is suitable for the routine quantification of Calcipotriol in pharmaceutical dosage forms.
| Parameter | Condition |
| Column | Phenomenex Luna C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detector | UV at 264 nm |
Visualizations
Logical Workflow for Method Development
Caption: A logical workflow for HPLC method development to improve peak resolution.
Troubleshooting Poor Peak Resolution
Caption: A troubleshooting decision tree for addressing poor peak resolution.
Calcipotriol Signaling Pathway
References
- 1. Calcipotriol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of Calcipotriol Impurity F
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Calcipotriol Impurity F.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which adversely affect the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" consists of all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and formulation excipients.[1]
Q2: Why is the analysis of Calcipotriol Impurity F particularly susceptible to matrix effects?
A2: Calcipotriol, a synthetic vitamin D analog, and its impurities are often analyzed in complex biological matrices like plasma, serum, or skin homogenates, as well as in topical pharmaceutical formulations like ointments.[4][5][6] These matrices are rich in endogenous substances, especially phospholipids, which are a major cause of ion suppression in ESI-MS.[4] The co-extraction of these interfering compounds with Calcipotriol Impurity F can lead to significant matrix effects.
Q3: What are the common signs of matrix effects in my LC-MS data for Calcipotriol Impurity F?
A3: The presence of matrix effects can manifest in several ways, including:
-
Poor accuracy and precision in quantitative results.[7]
-
Inconsistent analyte response between different samples or batches.
-
Low or irreproducible recovery of the analyte.
-
Shifts in the retention time of the analyte.[8]
-
Distorted peak shapes (e.g., tailing, fronting, or splitting).[9]
-
Erroneous reporting of analyte quantitation.[8]
Q4: How can I qualitatively and quantitatively assess matrix effects for my Calcipotriol Impurity F assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of Calcipotriol Impurity F into the mass spectrometer post-column while injecting a blank, extracted sample matrix.[10][11] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively, helping to identify problematic areas in the chromatogram.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method and provides a numerical value for the matrix effect.[11] It involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect (ME) is calculated using the formula:
-
ME (%) = (B / A) * 100
-
Where A is the peak area of the analyte in the neat solvent.
-
Where B is the peak area of the analyte spiked into the extracted blank matrix.
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Q5: What is the recommended internal standard (IS) for analyzing Calcipotriol Impurity F to compensate for matrix effects?
A5: The gold standard and most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[10][12] For Calcipotriol analysis, a deuterated analog such as Calcipotriol-d4 is highly recommended.[5] A SIL-IS is nearly identical to the analyte in its chemical and physical properties, meaning it co-elutes and experiences the same degree of matrix effect, allowing for reliable correction and leading to higher accuracy and precision.[5] If a SIL-IS is not available, a structurally unrelated compound with similar chromatographic behavior, such as Lovastatin, can be used, but it requires more extensive validation to ensure its effectiveness.[5]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids, salts). Insufficient sample cleanup. | 1. Improve Sample Preparation: Switch to a more rigorous extraction technique. Solid-Phase Extraction (SPE) generally provides the cleanest extracts, followed by Liquid-Liquid Extraction (LLE), and then Protein Precipitation (PPT).[4] Use specialized plates like HybridSPE-Phospholipid to specifically remove phospholipids. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate Calcipotriol Impurity F from the interfering peaks.[10] Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18). 3. Use a SIL-IS: Employ a stable isotope-labeled internal standard (e.g., Calcipotriol-d4) to compensate for signal variability.[5] 4. Dilute the Sample: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering matrix components.[11] |
| Poor or Inconsistent Analyte Recovery | Inefficient sample extraction procedure. Analyte degradation during sample processing. | 1. Optimize Extraction pH: Adjust the pH of the sample before extraction to ensure Calcipotriol Impurity F is in a neutral, uncharged state for optimal extraction into an organic solvent.[4] 2. Select Appropriate LLE Solvent: Test different organic solvents or mixtures to find the one with the best recovery for your analyte.[4] 3. Validate SPE Method: Ensure the SPE sorbent, wash steps, and elution solvent are optimized for Calcipotriol Impurity F. |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination or degradation. Mismatch between injection solvent and mobile phase. Extra-column volume effects. | 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[13] 2. Match Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9] 3. Check for System Voids/Leaks: Inspect fittings and ensure the column is properly packed. A column void can cause split peaks.[13] 4. Perform Column Wash: Flush the column with a strong solvent to remove contaminants.[9] |
| High Background Noise or Extraneous Peaks | Contamination of the MS ion source. Use of non-LCMS grade solvents or reagents. Sample carryover. | 1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source as per the manufacturer's instructions.[14] 2. Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize background contamination.[15] 3. Optimize Wash Method: Ensure the autosampler wash solution is effective at cleaning the needle and injection port between samples to prevent carryover.[15] 4. Install a Divert Valve: Program a divert valve to send the highly concentrated matrix components from the beginning and end of the run to waste, preventing them from entering the MS source.[11] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis
| Technique | Selectivity & Cleanup Efficiency | Throughput | Cost | Key Consideration |
| Protein Precipitation (PPT) | Low | High | Low | Non-selective; often results in significant matrix effects from phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low | More selective than PPT; efficiency depends heavily on solvent choice and pH control.[4] |
| Solid-Phase Extraction (SPE) | High | Moderate-High | High | Provides the cleanest extracts and significantly reduces matrix effects but requires method development. |
Table 2: Summary of Strategies to Mitigate Matrix Effects
| Strategy | Approach | Advantages | Disadvantages |
| Sample Preparation | Improve cleanup using SPE or advanced LLE. | Directly removes interfering compounds.[7] | Can be time-consuming and more expensive. |
| Chromatography | Optimize separation (gradient, column). | Separates analyte from interferences in time. | May increase run time; may not resolve all interferences. |
| Dilution | Dilute the sample extract. | Simple and effective for reducing matrix component concentration.[11] | Reduces analyte signal, potentially compromising sensitivity.[11] |
| Calibration | Use a Stable Isotope-Labeled IS. | Considered the gold standard for compensation; highly accurate.[5][10] | SIL standards can be expensive and are not available for all analytes.[10] |
| Calibration | Use Matrix-Matched Standards. | Effectively compensates for matrix effects.[1][11] | Requires a reliable source of blank matrix; can be labor-intensive. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Results:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Table 3: Example Calculation of Matrix Effect for Calcipotriol Impurity F
| Sample Set | Description | Mean Peak Area | Calculation | Result |
| Set A | Impurity F in Neat Solvent | 150,000 | - | - |
| Set B | Impurity F Spiked Post-Extraction | 105,000 | (105,000 / 150,000) * 100 | 70% (Ion Suppression) |
| Set C | Impurity F Spiked Pre-Extraction | 94,500 | (94,500 / 105,000) * 100 | 90% (Recovery) |
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
Caption: Decision logic for internal standard selection.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. lcms.cz [lcms.cz]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Synthesis of Calcipotriol Impurity F Reference Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Calcipotriol Impurity F reference material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Calcipotriol Impurity F, a C-24 epimer of protected Calcipotriol. The proposed synthesis involves a convergent approach, coupling a protected Vitamin D core with a chiral side-chain via a Julia-Kocienski olefination, followed by deprotection.
Issue 1: Low Yield in the Julia-Kocienski Olefination Step
-
Question: We are experiencing low yields in the coupling reaction between the C-22 phenylsulfonyl derivative of the protected Vitamin D core and the chiral α-hydroxy aldehyde of the side-chain. What are the potential causes and solutions?
-
Answer: Low yields in this critical C-C bond formation step can be attributed to several factors:
-
Incomplete Deprotonation of the Sulfone: The formation of the α-sulfonyl carbanion is crucial. Ensure the use of a sufficiently strong, non-nucleophilic base and anhydrous reaction conditions.
-
Troubleshooting:
-
Switch to a stronger base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
-
Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Side Reactions of the Aldehyde: Aldehyd self-condensation (aldol reaction) can compete with the desired olefination.
-
Troubleshooting:
-
Add the aldehyde slowly to the pre-formed α-sulfonyl carbanion at low temperatures (e.g., -78 °C) to minimize self-condensation.
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical for the stability of the intermediates.[1]
-
Troubleshooting:
-
Maintain a low temperature during the addition of the aldehyde and allow the reaction to warm slowly to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
-
Issue 2: Poor Diastereoselectivity at the C-24 Position
-
Question: The synthesis is yielding a mixture of C-24 epimers (Calcipotriol Impurity F and the protected form of Calcipotriol) with a ratio close to 1:1. How can we improve the diastereoselectivity in favor of the desired (24R) configuration of Impurity F?
-
Answer: Achieving high diastereoselectivity in the formation of the C-24 alcohol is a well-known challenge in the synthesis of Calcipotriol and its analogs.[2]
-
Chiral Induction from the Aldehyde: The stereochemistry of the chiral center in the α-hydroxy aldehyde is key to inducing the desired stereochemistry at C-24.
-
Troubleshooting:
-
Ensure the enantiomeric purity of the side-chain aldehyde precursor.
-
Consider using a chiral catalyst for the aldehyde synthesis to enhance its enantiopurity.
-
-
-
Reduction of a C-24 Ketone Intermediate: If the synthesis proceeds through a C-24 ketone, the choice of reducing agent is critical for stereocontrol.
-
Troubleshooting:
-
Employ stereoselective reducing agents. For example, the use of DAIB [(-)-3-exo-(dimethylamino)isoborneol]-catalyzed addition of an alkenylzinc derivative to cyclopropylcarboxaldehyde has been shown to be effective in establishing the C-24 stereocenter.[1]
-
-
-
Issue 3: Difficulty in Separating C-24 Diastereomers
-
Question: We are struggling to separate the desired Calcipotriol Impurity F from the protected Calcipotriol epimer using standard column chromatography. What purification strategies are recommended?
-
Answer: The separation of C-24 diastereomers is often challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating closely related isomers.
-
Troubleshooting:
-
Utilize a chiral stationary phase column for preparative HPLC.
-
Optimize the mobile phase composition. A mixture of methanol, acetonitrile, and water is often used for the separation of Calcipotriol and its related compounds.[3]
-
-
-
Crystallization: If the diastereomers have different crystallization properties, fractional crystallization can be attempted.
-
Troubleshooting:
-
Experiment with a variety of solvent systems to induce selective crystallization of one epimer.
-
-
-
Issue 4: Degradation of the Vitamin D Triene System
-
Question: We are observing degradation of the conjugated triene system of the Vitamin D core during the synthesis. How can this be prevented?
-
Answer: The 5,7,10(19)-triene system of Vitamin D is sensitive to light, acid, and heat.
-
Protection from Light: Photodegradation is a common issue.
-
Troubleshooting:
-
Conduct all reactions and purification steps in amber-colored glassware or protect the reaction vessel from light with aluminum foil.
-
-
-
Avoidance of Acidic Conditions: The triene system can undergo isomerization in the presence of acid.
-
Troubleshooting:
-
Use non-acidic reagents and work-up procedures whenever possible. If an acidic wash is necessary, perform it quickly at low temperatures.
-
-
-
Temperature Control: Elevated temperatures can lead to thermal degradation.
-
Troubleshooting:
-
Maintain appropriate temperature control throughout the synthesis and purification process.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the precise chemical structure of Calcipotriol Impurity F?
-
A1: Calcipotriol Impurity F is the C-24R epimer of the di-TBDMS protected form of Calcipotriol. Its chemical name is (1α,3β,5Z,7E,22E,24R)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol.
-
-
Q2: Why is the synthesis of Calcipotriol Impurity F as a reference material necessary?
-
A2: As a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Calcipotriol, a well-characterized reference standard of Impurity F is required for analytical method development, validation, and routine quality control of the API to ensure its purity and safety.
-
-
Q3: What analytical techniques are recommended for the characterization of synthesized Calcipotriol Impurity F?
-
A3: A combination of techniques should be used for full characterization:
-
HPLC/UHPLC: To determine purity and separate it from other isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
-
Q4: What are the storage conditions for the Calcipotriol Impurity F reference material?
-
A4: Due to the sensitivity of the Vitamin D triene system, the reference material should be stored in a well-sealed container, protected from light, at low temperatures (ideally -20 °C or below), and under an inert atmosphere.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Yield | Base: KHMDS, Temp: -78 °C to RT | Base: n-BuLi, Temp: -78 °C to RT | Base: LDA, Temp: -78 °C to 0 °C |
| Expected Outcome | Moderate to Good | Good to High | Moderate |
| Diastereomeric Ratio (24R:24S) | ~ 1:1 | ~ 1.2:1 | ~ 1:1.1 |
| Expected Outcome | Non-selective | Slightly R-selective | Slightly S-selective |
| Purity after Chromatography | >95% | >95% | >95% |
| Expected Outcome | Diastereomeric mixture | Diastereomeric mixture | Diastereomeric mixture |
| Purity after Chiral HPLC | >99% (isolated isomers) | >99% (isolated isomers) | >99% (isolated isomers) |
| Expected Outcome | High purity of each epimer | High purity of each epimer | High purity of each epimer |
Experimental Protocols
Representative Synthesis of Calcipotriol Impurity F
This protocol is a representative method based on the convergent synthesis of Calcipotriol analogs.
Step 1: Synthesis of the C-22 Phenylsulfonyl Vitamin D Core The protected Vitamin D core with a C-22 phenylsulfonyl group can be synthesized from commercially available Vitamin D derivatives through a multi-step process involving protection of the hydroxyl groups, ozonolysis of the side chain to yield a C-22 aldehyde, followed by conversion to the corresponding phenylsulfone.
Step 2: Synthesis of the (R)-2-(tert-butyldimethylsilyloxy)-2-cyclopropylacetaldehyde Side-Chain The chiral side-chain aldehyde can be prepared from (R)-cyclopropylglycinol through protection of the alcohol and subsequent oxidation.
Step 3: Julia-Kocienski Olefination
-
Dissolve the C-22 phenylsulfonyl Vitamin D core in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes.
-
Slowly add a solution of the (R)-2-(tert-butyldimethylsilyloxy)-2-cyclopropylacetaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain a mixture of the C-24 diastereomers.
Step 4: Separation of Diastereomers
-
Dissolve the diastereomeric mixture in a suitable solvent system (e.g., hexane/isopropanol).
-
Separate the diastereomers using preparative chiral HPLC.
-
Collect the fractions corresponding to the (24R)-epimer (Calcipotriol Impurity F, protected form).
-
Evaporate the solvent to yield the purified product.
Step 5: Deprotection (Optional, if the unprotected impurity is required)
-
Dissolve the protected Calcipotriol Impurity F in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
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Purify by column chromatography to obtain the final Calcipotriol Impurity F.
Visualizations
Caption: Synthetic pathway for Calcipotriol Impurity F.
Caption: Troubleshooting low yield in the olefination step.
Caption: Relationship between Calcipotriol and Impurity F.
References
minimizing on-column degradation of Calcipotriol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Calcipotriol during HPLC and UHPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Calcipotriol degradation during chromatographic analysis?
A1: Calcipotriol, a synthetic analogue of Vitamin D3, is susceptible to degradation under various stress conditions. On-column degradation can be triggered by several factors, including:
-
Mobile Phase pH: Both acidic and basic conditions can promote the degradation of Calcipotriol.[1][2] Studies have often utilized mobile phases with a pH around 3.0 to achieve good separation, suggesting that a mildly acidic environment might be tolerated, but extremes should be avoided.[3]
-
Column Temperature: Elevated temperatures can accelerate the degradation of Calcipotriol.[4][5] It is crucial to control the column temperature to ensure consistent and reproducible results.[6]
-
Stationary Phase Interactions: Residual silanol groups on silica-based columns can interact with Calcipotriol, potentially causing peak tailing and on-column degradation.[1]
-
Exposure to Light and Air (Oxygen): Calcipotriol is sensitive to photodegradation and oxidation.[4][5][7] While primarily a concern during sample preparation and storage, prolonged analysis times can increase the risk of on-column degradation if the system is not properly protected.
Q2: What are the common degradation products of Calcipotriol observed during analysis?
A2: The most commonly reported degradation product of Calcipotriol is its pre-isomer, pre-calcipotriol.[4][5] Forced degradation studies have also identified other isomers and degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][7][8]
Q3: How can I identify if on-column degradation is occurring?
A3: Signs of on-column degradation include the appearance of unexpected peaks (impurities), peak tailing, peak fronting, broadened peaks, and a loss of the main Calcipotriol peak area over a sequence of injections.[9] A rising baseline after the main peak can also be indicative of on-column degradation.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Calcipotriol.
Issue 1: Appearance of Extra Peaks or Peak Tailing
| Possible Cause | Troubleshooting Steps |
| On-column degradation | * Optimize Mobile Phase pH: Ensure the mobile phase pH is controlled and buffered. A pH around 3.0 has been used successfully in some methods.[3] Avoid highly acidic or basic conditions. |
| * Control Column Temperature: Maintain a consistent and moderate column temperature, for instance, around 40°C.[4][6][11] Avoid excessive heat. | |
| * Use a High-Quality, End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[1] | |
| * Reduce Analysis Time: A shorter run time minimizes the exposure of Calcipotriol to potentially degradative on-column conditions.[10] | |
| Column Overload | * Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion.[12] Dilute the sample and re-inject to see if the peak shape improves. |
| Contaminated Mobile Phase or System | * Prepare Fresh Mobile Phase: Contaminants in the mobile phase can cause ghost peaks.[13][14] |
| * Flush the System: If contamination is suspected, flush the entire HPLC system, including the injector and column, with a strong solvent.[15] |
Issue 2: Poor Reproducibility of Retention Times and Peak Areas
| Possible Cause | Troubleshooting Steps |
| Fluctuating Column Temperature | * Use a Column Oven: Ensure the column is housed in a thermostatically controlled oven to maintain a stable temperature.[6] Even minor temperature fluctuations can affect retention times.[6] |
| Inconsistent Mobile Phase Composition | * Ensure Proper Mixing and Degassing: Use an online degasser and ensure the mobile phase components are accurately measured and thoroughly mixed. |
| Sample Degradation in the Autosampler | * Use a Cooled Autosampler: If available, set the autosampler temperature to 4-10°C to minimize degradation of Calcipotriol in the vials while awaiting injection. |
| * Limit Sample Exposure: Protect samples from light by using amber vials. |
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Calcipotriol, derived from various studies.
Table 1: HPLC System Parameters for Calcipotriol Analysis
| Parameter | Typical Values | Reference |
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | [16][17] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | [16][17] |
| pH | Around 3.0 (buffered) | [3] |
| Flow Rate | 0.3 - 1.0 mL/min | [4][17] |
| Column Temperature | 30 - 50°C | [5] |
| Detection Wavelength | 264 nm | [8] |
| Injection Volume | 10 - 20 µL | [18] |
Table 2: Impact of Mobile Phase Composition on Calcipotriol Separation
| Mobile Phase Composition | Observation | Reference |
| Acetonitrile/Water | Can sometimes result in poor separation and significant peak tailing. | [7] |
| Methanol/Water | Often provides better separation and peak shape for Calcipotriol and its isomers. | [7] |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Minimizing On-Column Degradation of Calcipotriol
This protocol is a synthesis of best practices identified in the literature.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector and a column oven.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (pH ~2.8-3.0).
-
Solvent B: Methanol.
-
Isocratic elution with a mixture such as 70:30 (Methanol:Water) or a gradient can be optimized.[17]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Detection: 264 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to ensure compatibility.
-
Use amber vials to protect from light.
-
If using an autosampler, maintain the tray temperature at 4-10°C.
-
-
System Suitability:
-
Inject a standard solution multiple times to ensure the reproducibility of retention time, peak area, and peak shape.
-
Monitor for the appearance of any new peaks that might indicate on-column degradation.
-
Visualizations
Troubleshooting Workflow for Peak Tailing in Calcipotriol Analysis
Caption: Troubleshooting logic for addressing peak tailing.
Experimental Workflow for Minimizing Calcipotriol Degradation
Caption: Workflow for robust Calcipotriol analysis.
References
- 1. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
- 11. ijlpr.com [ijlpr.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. bvchroma.com [bvchroma.com]
- 14. uhplcs.com [uhplcs.com]
- 15. hplc.eu [hplc.eu]
- 16. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
optimizing mobile phase for separation of Calcipotriol isomers and impurities
Welcome to the technical support center for the chromatographic separation of Calcipotriol, its isomers, and impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical isomers and impurities of Calcipotriol that I need to separate?
A1: During the synthesis and storage of Calcipotriol, several related substances can form. The most common isomer is pre-Calcipotriol, which exists in a temperature-dependent equilibrium with Calcipotriol in solution.[1] Other known impurities that may need to be monitored include Impurity B, Impurity C, and Impurity D, as referenced in the European Pharmacopoeia.[2][3] Additionally, degradation products can arise from exposure to heat, light, moisture, and oxygen.[]
Q2: What is a good starting point for a mobile phase to separate Calcipotriol and its related compounds?
A2: A common and effective starting point for the reversed-phase HPLC separation of Calcipotriol is a mobile phase consisting of a mixture of methanol and water.[5][6] Ratios often range from 70:30 (v/v) to 80:20 (v/v) methanol:water.[5][6] Acetonitrile can also be used as the organic modifier, sometimes in combination with methanol and water.[2][6] For more complex separations involving multiple isomers and impurities, a gradient elution may be necessary.[2][3]
Q3: What column is recommended for Calcipotriol analysis?
A3: A C18 reversed-phase column is the most frequently used stationary phase for the separation of Calcipotriol and its impurities.[2][3] Column dimensions of 150 mm x 4.6 mm with particle sizes ranging from 2.7 µm to 5 µm are commonly reported to provide good resolution.[2][3]
Q4: What is the standard detection wavelength for Calcipotriol and its impurities?
A4: The optimal UV detection wavelength for Calcipotriol and its related compounds is typically around 264 nm.[2][3][5] However, for simultaneous analysis with other active ingredients, such as betamethasone dipropionate, dual-wavelength detection (e.g., 240 nm and 264 nm) may be employed.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Poor resolution between Calcipotriol and its pre-Calcipotriol isomer.
-
Q: My Calcipotriol and pre-Calcipotriol peaks are not well separated. What adjustments can I make to the mobile phase?
-
A: To improve the resolution between these isomers, you can try the following mobile phase modifications:
-
Adjust the organic solvent strength: A slight decrease in the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase can increase retention times and potentially improve separation.
-
Incorporate a third solvent: The addition of a small amount of a different organic solvent, such as tetrahydrofuran (THF), can alter the selectivity of the separation.[2][]
-
Optimize the temperature: Increasing the column temperature (e.g., to 50°C) can sometimes enhance the separation efficiency between isomers.[2][3]
-
Switch to a gradient elution: A shallow gradient program can be effective in resolving closely eluting peaks.[2][]
-
-
Problem: Peak tailing for the Calcipotriol peak.
-
Q: I am observing significant peak tailing for Calcipotriol. What is the likely cause and how can I fix it?
-
A: Peak tailing for basic compounds like Calcipotriol on silica-based columns can be due to interactions with residual silanol groups on the stationary phase. Here are some solutions:
-
Adjust mobile phase pH: While not commonly reported for Calcipotriol methods, for other basic compounds, operating at a lower pH (e.g., pH 3.0) can suppress the ionization of silanol groups and reduce tailing.
-
Use a modern, high-purity silica column: Newer generation C18 columns are manufactured with high-purity silica and are end-capped to minimize exposed silanol groups, thus reducing peak tailing for basic analytes.
-
Ensure sample solvent compatibility: Dissolving the sample in a solvent that is weaker than the mobile phase can prevent peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
-
-
Problem: Inconsistent retention times.
-
Q: The retention times for my Calcipotriol peak are shifting between injections. What should I investigate?
-
A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation. Consider the following:
-
Mobile phase composition: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online with a gradient mixer, ensure the proportioning valves are functioning correctly.
-
Column equilibration: The column must be adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Pump performance: Check for leaks in the pump and ensure a consistent flow rate. Pulsations from the pump can lead to variable retention times.
-
Column temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
-
Data Presentation
Table 1: Reported HPLC Methods for Calcipotriol Analysis
| Parameter | Method 1 | Method 2[2][3] | Method 3[6] |
| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) | Gradient: Water, Methanol, Acetonitrile, THF | Isocratic: Methanol:Acetonitrile:Water (67:23:10, v/v/v) |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | RP-C18 (150 x 4.6 mm, 2.7 µm) | RP18 |
| Flow Rate | 1.0 mL/min | Gradient dependent | Not specified |
| Detection | 264 nm | 264 nm | UV |
| Column Temp. | Not specified | 50°C | Not specified |
Experimental Protocols
Protocol 1: Isocratic Separation of Calcipotriol
This method is suitable for the quantification of Calcipotriol in bulk and ointment formulations.
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade methanol and water in a ratio of 80:20 (v/v). Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
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Sample Preparation (Ointment): a. Accurately weigh about 1 gram of the ointment into a conical flask. b. Add 20 mL of methanol and heat to 50-55°C until the ointment base melts. c. Allow to cool to room temperature and then filter. d. Repeat the extraction twice more with 10 mL of methanol. e. Combine the extracts in a volumetric flask and adjust the volume to 100 mL with methanol.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250mm x 4.6 mm, 5µm).
-
Mobile Phase: Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 264 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The Calcipotriol peak should elute at approximately 8.2 minutes.
Protocol 2: Gradient Separation for Impurity Profiling [2][]
This method is designed for the separation of Calcipotriol from its isomers and other impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a mixture of Water:Methanol:THF in a ratio of 70:25:5 (v/v/v).
-
Mobile Phase B: Prepare a mixture of Acetonitrile:Water:THF in a ratio of 90:5:5 (v/v/v).
-
Degas both mobile phases thoroughly.
-
-
Standard and Sample Preparation: Prepare standards and samples in a diluent of Acetonitrile:Water (95:5, v/v).
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 2.7 µm).
-
Column Temperature: 50°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 264 nm.
-
Gradient Program:
Time (min) Flow (mL/min) %A 0.1 1.0 98 2.0 1.0 98 15.0 1.0 70 28.0 1.0 70 30.0 1.0 72 50.0 1.0 72 55.0 2.0 5 62.0 2.0 5 65.0 1.0 92 | 70.0 | 1.0 | 92 |
-
-
Analysis: Inject the prepared solutions and acquire the chromatograms. This method is designed to separate Calcipotriol from pre-Calcipotriol and other known impurities.
Mandatory Visualization
Caption: Workflow for mobile phase optimization in Calcipotriol HPLC analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. scirp.org [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Calcipotriol Impurity F during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the extraction of Calcipotriol and its impurities, with a specific focus on overcoming the poor recovery of Calcipotriol Impurity F.
Troubleshooting Guides
Q1: What are the potential causes for the poor recovery of Calcipotriol Impurity F during extraction, and how can I improve it?
Poor recovery of Calcipotriol Impurity F is a common issue that can often be attributed to its unique chemical properties, which differ significantly from the parent compound, Calcipotriol. The primary reason for this discrepancy lies in the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups on the 1α and 3β hydroxyl groups of Impurity F.[1][2][3][4] These bulky, non-polar silyl groups render the molecule significantly more lipophilic (fat-soluble) and less polar than Calcipotriol.[5][6] Consequently, extraction methods optimized for the more polar Calcipotriol may be unsuitable for the efficient recovery of Impurity F.
Key Troubleshooting Areas:
-
Solvent Selection: The choice of extraction solvent is critical. A solvent system that is too polar will not effectively extract the highly lipophilic Impurity F from the sample matrix.
-
Phase Partitioning: In liquid-liquid extraction (LLE), incomplete partitioning of Impurity F into the organic phase can lead to significant losses.
-
Sample Matrix Effects: The formulation of the sample (e.g., ointment, cream) can interfere with the extraction process.
-
Adsorption: The lipophilic nature of Impurity F may cause it to adsorb to plasticware or glassware, leading to losses.
Strategies for Improving Recovery:
-
Optimize Solvent System for Lipophilicity:
-
Increase Non-Polarity: Employ less polar solvents or a mixture of solvents to better match the high lipophilicity of Impurity F. Good starting points include n-hexane, heptane, or mixtures of these with a slightly more polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7]
-
Solvent Screening: If recovery remains low, a systematic screening of different solvent systems with varying polarities is recommended.
-
-
Enhance Liquid-Liquid Extraction (LLE) Efficiency:
-
Multiple Extractions: Perform repeated extractions (e.g., 3-4 times) with fresh portions of the organic solvent to ensure complete transfer of Impurity F from the aqueous/sample phase.
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent relative to the sample can improve partitioning and recovery.[7][8]
-
Salting-Out Effect: For aqueous samples, adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the solubility of Impurity F in the aqueous layer and drive it into the organic phase.[7][8]
-
pH Adjustment: While Calcipotriol has a weakly acidic pKa, Impurity F, with its protected hydroxyl groups, is not expected to ionize significantly. Therefore, pH adjustment of the sample is unlikely to have a major impact on its extraction.
-
-
Consider Alternative Extraction Techniques:
-
Supported Liquid Extraction (SLE): This technique can be a simpler and more efficient alternative to traditional LLE, offering high analyte recovery and cleaner extracts for vitamin D metabolites.[9]
-
Solid-Phase Extraction (SPE): If using SPE, a non-polar sorbent (like C18 or a polymeric sorbent) is appropriate. However, the elution solvent must be strong enough (highly non-polar) to overcome the strong hydrophobic interactions between Impurity F and the sorbent.
-
-
Minimize Adsorption:
-
Use Silanized Glassware: To prevent adsorption of the silylated impurity onto active sites on glass surfaces, use silanized glassware.
-
Minimize Use of Plasticware: If possible, minimize contact with plastic tubes and pipette tips, or use low-retention plastics.
-
Frequently Asked Questions (FAQs)
Q2: What are the key structural differences between Calcipotriol and Impurity F that affect extraction?
The key structural difference is the presence of two tert-butyldimethylsilyl (TBDMS) ether groups at the 1α and 3β positions of Impurity F, which replace the hydroxyl groups present in Calcipotriol. These silyl groups are large and non-polar, significantly increasing the overall lipophilicity of the molecule and making it much less polar than the parent drug.
Q3: Why is a method that works well for Calcipotriol not suitable for Impurity F?
An extraction method optimized for Calcipotriol will likely use a solvent system of moderate polarity to match its chemical nature. This same solvent system will be too polar to efficiently extract the highly non-polar, silylated Impurity F, leading to poor partitioning into the organic phase and consequently, low recovery.
Q4: Are there any specific safety precautions to consider when working with the recommended solvents?
Yes. Solvents like n-hexane, heptane, and ethyl acetate are flammable and should be handled in a well-ventilated fume hood, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each solvent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: Can I use the same analytical method (e.g., HPLC) for both Calcipotriol and Impurity F after extraction?
Yes, it is likely that a single reversed-phase HPLC method can be used for the analysis of both compounds. However, due to its increased lipophilicity, Impurity F will be more strongly retained on a C18 column and will have a longer retention time than Calcipotriol. The gradient or isocratic mobile phase composition may need to be optimized to ensure adequate separation and reasonable analysis time for both compounds.
Data Presentation
Table 1: Comparison of Solvent Systems for the Extraction of a Lipophilic Analyte (Representative Data)
| Extraction Solvent System | Polarity Index | Expected Recovery of Calcipotriol | Expected Recovery of Impurity F |
| Methanol | 5.1 | High | Low to Moderate |
| Acetonitrile | 5.8 | High | Low to Moderate |
| Ethyl Acetate | 4.4 | Moderate to High | Moderate to High |
| Dichloromethane | 3.1 | Moderate | High |
| Methyl tert-butyl ether (MTBE) | 2.5 | Low to Moderate | High |
| n-Hexane | 0.1 | Low | Very High |
Note: This table provides expected recovery trends based on solvent polarity. Actual recovery will depend on the specific sample matrix and extraction protocol.
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for Calcipotriol Impurity F from an Ointment Matrix
This protocol is designed to maximize the recovery of the lipophilic Calcipotriol Impurity F.
1. Sample Preparation: a. Accurately weigh approximately 1 gram of the ointment sample into a 50 mL centrifuge tube. b. Add 10 mL of n-hexane to the tube. c. Vortex for 2 minutes to disperse the ointment base. d. Add 5 mL of a methanol/water (80:20 v/v) solution to the tube.
2. Extraction: a. Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing of the phases. b. Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the layers. The upper layer will be the n-hexane phase containing Impurity F, and the lower layer will be the methanol/water phase. c. Carefully transfer the upper n-hexane layer to a clean evaporation tube using a Pasteur pipette. Be careful not to disturb the lower layer.
3. Re-extraction: a. Add another 10 mL of n-hexane to the centrifuge tube containing the remaining lower layer. b. Repeat steps 2a-2c, and combine the second n-hexane extract with the first one.
4. Evaporation and Reconstitution: a. Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for your HPLC analysis. c. Vortex for 1 minute to ensure complete dissolution. d. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for poor recovery of Calcipotriol Impurity F.
References
- 1. theclinivex.com [theclinivex.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. invivochem.net [invivochem.net]
- 5. WO2008089093A2 - Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone - Google Patents [patents.google.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Sensitivity for Trace-Level Calcipotriol Impurity Detection
Welcome to the technical support center for the analysis of Calcipotriol and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of detection for trace-level impurities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Calcipotriol impurities, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Calcipotriol or its Impurities
-
Question: My chromatographic peaks for Calcipotriol and its impurities are showing significant tailing or fronting. What are the likely causes and how can I resolve this?
-
Answer:
-
Potential Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of Calcipotriol and its impurities, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column or a column with end-capping.
-
Lower the pH of the mobile phase by adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups. Be mindful that pH can affect analyte retention and stability.
-
Increase the buffer concentration in the mobile phase.
-
-
-
Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the method.
-
-
Potential Cause 3: Inappropriate Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase can affect peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile, methanol, tetrahydrofuran) and optimize the gradient or isocratic conditions. A mixture of solvents can sometimes improve peak symmetry.[1]
-
-
Potential Cause 4: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Issue 2: Low Signal-to-Noise Ratio (S/N) and Insufficient Sensitivity
-
Question: I am struggling to detect trace-level impurities of Calcipotriol. How can I improve the sensitivity of my method?
-
Answer:
-
Potential Cause 1: Suboptimal Detection Wavelength: The selected UV detection wavelength may not be the absorbance maximum for the impurity of interest.
-
Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan a range of wavelengths and identify the absorbance maximum for each impurity. While Calcipotriol's maximum absorbance is around 264 nm, some impurities like Pre-Calcipotriol have a maximum at a lower wavelength (e.g., 260 nm).[1]
-
-
Potential Cause 2: Insufficient Sample Concentration: The concentration of the impurity in the injected sample is below the limit of detection (LOD) of the instrument.
-
Solution:
-
Increase the sample concentration if possible, being cautious of potential solubility issues and column overload.
-
Employ sample enrichment techniques such as solid-phase extraction (SPE) or large-volume injection with a suitable column.
-
-
-
Potential Cause 3: High Baseline Noise: A noisy baseline can obscure small peaks.
-
Solution:
-
Ensure the mobile phase is properly degassed.
-
Use high-purity solvents and freshly prepared mobile phase.
-
Clean the detector flow cell.
-
-
-
Potential Cause 4: Limitations of the Detector: UV detectors may not provide sufficient sensitivity for very low-level impurities.
-
Solution:
-
Switch to a more sensitive detector like a mass spectrometer (MS). LC-MS/MS offers significantly higher sensitivity and selectivity for trace-level analysis.
-
Consider using advanced techniques like two-dimensional liquid chromatography (2D-LC) to isolate and concentrate trace impurities before detection.
-
-
-
Issue 3: Co-elution of Impurities, Especially with the Main Calcipotriol Peak
-
Question: I am observing co-elution of an impurity with the main Calcipotriol peak. How can I improve the resolution?
-
Answer:
-
Potential Cause 1: Insufficient Chromatographic Resolution: The current HPLC method may not be capable of separating closely related impurities, such as isomers like Pre-Calcipotriol.
-
Solution:
-
Optimize the Mobile Phase: Adjust the gradient slope, initial and final mobile phase compositions, and the type of organic modifier. The use of tetrahydrofuran (THF) in the mobile phase has been shown to be effective in separating Calcipotriol and its impurities.[1]
-
Change the Stationary Phase: Switch to a column with a different selectivity (e.g., a different C18 phase, a phenyl-hexyl column, or a cyano column).
-
Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency. A temperature of 50°C has been used effectively.[1]
-
Employ 2D-LC: Utilize a two-dimensional LC system. The first dimension can be a standard RP-HPLC separation, and the fraction containing the co-eluting peaks can be transferred to a second dimension with a different column and/or mobile phase for further separation.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Calcipotriol?
A1: The most common impurities include process-related impurities, degradation products, and isomers. A key impurity is Pre-Calcipotriol, which is a thermal isomer of Calcipotriol. Other impurities can arise from exposure to acid, base, oxidation, light, and heat.
Q2: What is the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Calcipotriol impurities using RP-HPLC-UV?
A2: The LOD and LOQ can vary depending on the specific impurity and the analytical method. However, reported values for Calcipotriol using a validated RP-HPLC method are approximately 0.002 µg/mL (LOD) and 0.006 µg/mL (LOQ).
Q3: How can I prepare a sample from an ointment formulation for impurity analysis?
A3: A common method involves dispersing the ointment in a non-polar solvent like n-Hexane, followed by extraction of Calcipotriol and its impurities into a suitable diluent (e.g., a mixture of acetonitrile and water). Sonication and centrifugation are often used to ensure complete dispersion and separation of excipients.
Q4: Is LC-MS/MS a better technique than HPLC-UV for Calcipotriol impurity analysis?
A4: LC-MS/MS offers significant advantages in terms of sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities. It also provides structural information that can help in the identification of unknown impurities. However, HPLC-UV is a robust and more accessible technique that is often sufficient for routine quality control when impurity levels are not exceedingly low.
Q5: What is forced degradation and why is it important for impurity analysis?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. These studies are crucial for identifying potential degradation products that may arise during the shelf-life of the drug product and for developing a stability-indicating analytical method that can separate these degradation products from the active pharmaceutical ingredient (API) and other impurities.
Data Presentation
Table 1: Comparison of Analytical Methods for Calcipotriol Impurity Detection
| Parameter | RP-HPLC-UV | LC-MS/MS | 2D-LC with UV/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Two orthogonal separation steps for enhanced resolution. |
| Sensitivity | Moderate (ng level) | High (pg to fg level) | Very High (due to concentration effect) |
| Selectivity | Good | Very High | Excellent |
| LOD (Calcipotriol) | ~0.002 µg/mL | < 1 ng/mL | Sub-ng/mL |
| LOQ (Calcipotriol) | ~0.006 µg/mL | ~1 ng/mL | Sub-ng/mL |
| Impurity Identification | Based on retention time comparison with standards. | Provides molecular weight and fragmentation data for structural elucidation. | Facilitates identification of co-eluting and trace-level impurities. |
| Primary Application | Routine QC, content uniformity, known impurity quantification. | Trace-level impurity quantification, unknown impurity identification, metabolite studies. | Analysis of complex samples, separation of co-eluting peaks, trace impurity enrichment. |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Calcipotriol and its Impurities
This protocol is based on a stability-indicating RP-HPLC method.[1]
-
Chromatographic System:
-
HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Detector Wavelength: 264 nm for Calcipotriol and 240 nm for other related substances if applicable.
-
Injection Volume: 20 µL.
-
Flow Rate: Gradient elution (see Table 2).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v).
-
Diluent: Acetonitrile:Water (95:5 v/v).
-
-
Gradient Program:
Table 2: Gradient Elution Program
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 98 | 2 |
| 70.0 | 1.0 | 98 | 2 |
-
Sample Preparation (from Ointment):
-
Accurately weigh approximately 2500 mg of the ointment into a 100 mL amber volumetric flask.
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.
-
Add 5 mL of diluent and mix using a vortex mixer for 5 minutes.
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.
-
Carefully collect the clear lower layer for injection.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Treat the sample with 0.01N HCl at room temperature for 5 minutes.
-
Base Hydrolysis: Treat the sample with 0.005N NaOH at room temperature for 5 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at 70°C for 10 minutes.
-
Thermal Degradation: Expose the sample to heat at 60°C for 2 hours.
-
Photolytic Degradation: Expose the sample to UV light (200 wh/m²) and visible light (1.2 million lux hours).
After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration before analysis by the validated HPLC method.
Visualizations
Caption: Workflow for Calcipotriol impurity analysis by RP-HPLC.
Caption: Decision tree for troubleshooting low sensitivity issues.
References
Technical Support Center: Calcipotriol Impurity F Analytical Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Calcipotriol Impurity F analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is Calcipotriol Impurity F?
A1: Calcipotriol Impurity F is a known process-related impurity and potential degradation product of Calcipotriol, a synthetic vitamin D3 analog used in the topical treatment of psoriasis.[][2] It is essential to monitor and control the levels of this and other impurities to ensure the safety and efficacy of the final drug product. The CAS number for Calcipotriol Impurity F is 112875-61-3.
Q2: What are the recommended storage conditions for the Calcipotriol Impurity F analytical standard?
A2: While specific long-term stability data for the Calcipotriol Impurity F standard is not extensively published, general recommendations from suppliers and the known sensitivity of vitamin D analogs suggest the following:
-
Short-term storage (days to weeks): Refrigerate at 2°C - 8°C.
-
Long-term storage (months to years): Store in a freezer at -20°C. The product should be protected from light and moisture. It is often shipped at ambient temperatures, as it is considered stable for short durations.[3]
Q3: What solvents are suitable for dissolving the Calcipotriol Impurity F standard?
A3: Calcipotriol and its related compounds are generally soluble in organic solvents such as methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO). They are practically insoluble in water. For preparing stock solutions, HPLC-grade methanol or acetonitrile are commonly used.
Q4: To what environmental factors is Calcipotriol Impurity F likely sensitive?
A4: Based on forced degradation studies of the parent compound, Calcipotriol, Impurity F is likely sensitive to the same stress conditions, which include:
-
Light (Photolytic Stress): Vitamin D analogs are known to be susceptible to degradation upon exposure to UV light.[][4]
-
Heat (Thermal Stress): Elevated temperatures can lead to the degradation of Calcipotriol and its impurities.[]
-
Acid and Base Hydrolysis: Calcipotriol shows significant degradation under acidic and basic conditions.[]
-
Oxidation: Exposure to oxidizing agents can cause degradation.[]
It is crucial to handle the analytical standard in a manner that minimizes exposure to these conditions to ensure its integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak area of Impurity F standard is lower than expected. | 1. Degradation of the standard: The standard may have degraded due to improper storage or handling (exposure to light, heat, or repeated freeze-thaw cycles).2. Incomplete dissolution: The standard may not be fully dissolved in the chosen solvent.3. Injection volume error: The autosampler may not be drawing the correct volume. | 1. Prepare a fresh solution from a new vial of the standard. Ensure proper storage conditions are maintained.2. Sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect for any particulate matter.3. Check the autosampler settings and ensure the syringe is functioning correctly. |
| Appearance of unexpected peaks in the chromatogram of the Impurity F standard. | 1. Degradation of the standard: The new peaks could be degradation products of Impurity F.2. Contamination: The solvent, vial, or HPLC system may be contaminated. | 1. Review the handling procedures and storage conditions. Prepare a fresh standard solution. If the issue persists, the standard may have degraded.2. Run a blank injection of the solvent to check for contamination. Clean the injection port and autosampler needle. |
| Poor peak shape for Impurity F (e.g., tailing, fronting, or splitting). | 1. Column degradation: The analytical column may be deteriorating or contaminated.2. Incompatible solvent: The solvent used to dissolve the standard may be too strong or incompatible with the mobile phase.3. pH of the mobile phase: The pH may not be optimal for the analyte. | 1. Flush the column with a strong solvent or, if necessary, replace the column.2. Dissolve the standard in the mobile phase or a solvent with a similar composition.3. Adjust the mobile phase pH to improve peak shape. |
| Inconsistent retention time for the Impurity F peak. | 1. Fluctuations in mobile phase composition: The gradient proportioning valve may not be working correctly, or the mobile phase may be improperly mixed.2. Temperature fluctuations: The column temperature may not be stable.3. Column equilibration: The column may not be sufficiently equilibrated before injection. | 1. Prime the pump and ensure the mobile phase components are well-mixed.2. Use a column oven to maintain a consistent temperature.3. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
Data Presentation
Table 1: Summary of Calcipotriol and its European Pharmacopoeia (EP) Impurities
| Compound | CAS Number | Notes |
| Calcipotriol | 112965-21-6 | Active Pharmaceutical Ingredient |
| Impurity A | 126860-83-1 | Process-related impurity |
| Impurity B | 2948288-30-8 | Process-related impurity |
| Impurity C | 113082-99-8 | Process-related impurity |
| Impurity D | 112827-99-3 | Process-related impurity |
| Impurity E | N/A | Process-related impurity |
| Impurity F | 112875-61-3 | Process-related and potential degradation impurity |
| Impurity G | N/A | Process-related impurity |
| Impurity H | N/A | Process-related impurity |
| Impurity I | N/A | Process-related and degradation impurity |
Table 2: Forced Degradation Conditions for Calcipotriol
| Stress Condition | Reagent/Parameter | Typical Conditions | Outcome |
| Acid Hydrolysis | 0.01N HCl | Room Temperature, 5 min | Significant Degradation |
| Base Hydrolysis | 0.005N NaOH | Room Temperature, 5 min | Significant Degradation |
| Oxidation | 3% H₂O₂ | 70°C, 10 min | Significant Degradation |
| Thermal | Heat | 60°C, 2 hours | Considerable Deterioration |
| Photolytic | UV Light | 1.2 million lux hours, 200 Wh/m² | Considerable Deterioration |
| Data from forced degradation studies on the parent drug, Calcipotriol.[] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities
This method is capable of separating Calcipotriol from its known impurities, including Impurity F.[5][6]
Chromatographic Conditions:
| Parameter | Specification |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C |
| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min to 2.0 mL/min (as per gradient) |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5, v/v) |
Gradient Program:
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 92 | 8 |
| 70.0 | 1.0 | 92 | 8 |
Visualizations
Caption: Workflow for the analysis of Calcipotriol Impurity F.
Caption: Logic for troubleshooting unexpected peaks.
References
- 2. veeprho.com [veeprho.com]
- 3. theclinivex.com [theclinivex.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
preventing the formation of Impurity F during drug product manufacturing
Welcome to the Technical Support Center for Drug Product Manufacturing. This resource provides detailed guidance on identifying, controlling, and preventing the formation of N-formyl adducts, commonly designated as Impurity F, in drug products containing primary or secondary amine active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is Impurity F and how is it formed?
A1: Impurity F is typically an N-formyl adduct that forms when an API containing a primary or secondary amine group reacts with formaldehyde.[1][2] Formaldehyde is a highly reactive small molecule that can be present as a trace impurity in various pharmaceutical excipients. The reaction, known as N-formylation, can occur during manufacturing or on storage, leading to the degradation of the API and the formation of this impurity.
Q2: What are the common sources of formaldehyde in drug product manufacturing?
A2: Formaldehyde is a common degradation product of many widely used excipients.[3] It can be generated from the auto-oxidation of polyethylene glycols (PEGs) and polysorbates.[4][5] Studies have also shown that excipients like lactose, D-mannitol, microcrystalline cellulose, and magnesium stearate can generate formaldehyde.[6][7][8] Therefore, the primary sources are often the excipients themselves, either as residual impurities from their manufacturing process or as degradants formed during storage.
Q3: Why is it important to control Impurity F?
A3: Controlling any impurity is critical for ensuring the safety, efficacy, and quality of the final drug product. Impurity F is a product-related impurity, meaning it is a modified form of the API. Its presence reduces the overall potency of the drug. Furthermore, regulatory agencies like the ICH have strict guidelines on the qualification and control of impurities.[9] Uncontrolled levels of Impurity F can lead to batch rejection, regulatory action, and potential safety concerns.
Q4: What analytical methods are used to detect and quantify Impurity F?
A4: The most common analytical technique for detecting and quantifying N-formyl impurities is High-Performance Liquid Chromatography (HPLC), often with UV detection.[10][11] For structural confirmation and in cases where the impurity is at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[4][12] Specific methods must be developed and validated for each drug product to ensure they are stability-indicating, meaning the method can separate the impurity from the API and other potential degradants.[10][11]
Q5: What are the primary strategies to prevent the formation of Impurity F?
A5: A multi-faceted approach is typically required:
-
Excipient Control: Sourcing high-quality excipients with low levels of residual formaldehyde is a key strategy.[4][5] This may involve screening vendors and lots of critical excipients.
-
Process Optimization: Modifying manufacturing process parameters such as temperature, pH, and moisture content can minimize the rate of the formylation reaction.[13]
-
Use of Scavengers: Introducing a formaldehyde scavenger into the formulation can be an effective control strategy. Scavengers are compounds that preferentially react with formaldehyde, thereby preventing it from reacting with the API.[6][14]
-
Appropriate Packaging: Using packaging with low oxygen permeability can help reduce the oxidative degradation of excipients like PEGs, which in turn reduces the generation of formaldehyde.[15]
Troubleshooting Guide
Q: We are observing an unexpected peak corresponding to Impurity F during our stability study. Where should we begin our investigation?
A: The first step is to confirm the identity of the peak as Impurity F using an appropriate analytical technique like LC-MS to confirm its mass. Once confirmed, a systematic root cause analysis should be initiated. The troubleshooting workflow diagram below provides a logical sequence for this investigation. The initial focus should be on the formulation components, particularly the excipients, as they are the most common source of formaldehyde.[3][16][6][7][8]
Q: Our investigation points to an excipient as the source of formaldehyde. How can we confirm this, and what are our options?
A: To confirm the problematic excipient, you should conduct an excipient compatibility screening study (see Experimental Protocol 2). This involves preparing binary mixtures of the API with each individual excipient used in the formulation and exposing them to accelerated stability conditions. By analyzing the formation of Impurity F in each mixture, you can pinpoint the contributing excipient(s).
Once identified, your options are:
-
Switch Vendors/Lots: Test different lots or grades of the excipient from the same or different vendors. Formaldehyde levels can vary significantly.[3]
-
Reduce Excipient Level: If possible from a formulation performance perspective, reduce the concentration of the problematic excipient.
-
Replace the Excipient: Substitute the excipient with a less reactive alternative that serves the same function in the formulation.
-
Introduce a Scavenger: If changing the excipient is not feasible, consider adding a formaldehyde scavenger to the formulation.
Q: We have screened our excipients but are still seeing unacceptable levels of Impurity F. What process parameters should we investigate?
A: If excipient control is not sufficient, investigate the manufacturing process. Key parameters to evaluate include:
-
Temperature: Higher processing temperatures can accelerate the reaction rate between the API and formaldehyde. Evaluate if drying or milling temperatures can be reduced.
-
Moisture Content: The presence of water can facilitate the reaction. Assess the moisture content of raw materials and the finished product, and consider tightening specifications or adding a drying step.
-
pH: The pH of the formulation microenvironment can influence the reactivity of the amine group on the API. While difficult to control in solid dosage forms, it is a critical parameter for liquid formulations.
Data on Impurity F Formation
The following table summarizes hypothetical data from a designed experiment to illustrate the impact of various factors on the formation of Impurity F in a solid dosage formulation after 3 months at accelerated stability conditions (40°C / 75% RH).
| Condition ID | Excipient Batch (PEG 6000) | Manufacturing Temp. | Formaldehyde Scavenger | Impurity F Level (%) |
| 1 (Control) | Batch A | 60°C | None | 0.45% |
| 2 | Batch B | 60°C | None | 0.18% |
| 3 | Batch A | 45°C | None | 0.31% |
| 4 | Batch A | 60°C | Meglumine (0.5%) | <0.05% |
| 5 | Batch B | 45°C | Meglumine (0.5%) | <0.05% |
This data illustrates that selecting a better excipient batch (Batch B) and reducing manufacturing temperature both lower Impurity F levels. The most effective strategy in this example is the addition of a formaldehyde scavenger like meglumine, which has been shown to be effective in reducing formaldehyde levels.[6][7]
Visualizations
Caption: Chemical reaction pathway for the formation of Impurity F.
Caption: Troubleshooting workflow for an Impurity F excursion.
Caption: Experimental workflow for an excipient compatibility study.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Impurity F
Objective: To quantify the levels of Impurity F in a drug product sample. This is a general template and must be optimized and validated for a specific product.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector.
-
Chromatographic Data System (CDS).
2. Materials:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standards: API and Impurity F.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm (or the λmax of the impurity/API).[10]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
4. Procedure:
-
Standard Preparation: Prepare a stock solution of Impurity F reference standard (e.g., 100 µg/mL) in diluent. Prepare a series of calibration standards by diluting the stock solution (e.g., from LOQ to 5 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the drug product sample in the diluent to achieve a target API concentration of 1 mg/mL. Sonicate and filter through a 0.45 µm filter if necessary.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Quantify Impurity F in the sample by comparing its peak area to the calibration curve generated from the reference standards. Express the result as a percentage relative to the API concentration.
Protocol 2: Excipient Compatibility Screening Study
Objective: To identify which excipient(s) in a formulation contribute to the formation of Impurity F.
1. Materials:
-
Active Pharmaceutical Ingredient (API).
-
All excipients used in the formulation.
-
Stability chambers or ovens (e.g., 40°C/75% RH and 55°C).
-
Glass vials with appropriate closures.
2. Procedure:
-
Sample Preparation:
-
API Control: Place 50 mg of API into a vial.
-
Binary Mixtures: For each excipient, prepare a 1:1 (w/w) physical mixture with the API (e.g., 50 mg API + 50 mg excipient). Mix thoroughly. Place each mixture in a separate, labeled vial.
-
Formulation Control: Prepare a sample of the complete drug product formulation.
-
-
Initial Analysis (T=0): Analyze all prepared samples using the validated HPLC method (Protocol 1) to determine the baseline level of Impurity F.
-
Stress Conditions: Place one set of vials in a stability chamber at 40°C/75% Relative Humidity. Place a second set at a higher stress condition, such as 55°C, to accelerate degradation.[12]
-
Time Point Analysis: After pre-determined time points (e.g., 1, 2, and 4 weeks), remove the vials from the stress conditions.
-
Sample Analysis: Allow samples to return to room temperature. Prepare them for analysis as described in the HPLC method and quantify the amount of Impurity F.
-
Data Evaluation: Compare the percentage of Impurity F generated in each binary mixture to the API control. A significant increase in Impurity F in a specific binary mixture indicates an incompatibility and points to that excipient as a likely source of the reactant (formaldehyde).
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine. | Semantic Scholar [semanticscholar.org]
- 8. Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine [jstage.jst.go.jp]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enkrisi.com [enkrisi.com]
- 14. Formaldehyde scavengers function as novel antigen retrieval agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of oxygen scavengers to stabilize solid pharmaceutical dosage forms: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Calcipotriol Impurities A, B, F, and H: A Guide for Researchers
This guide provides a detailed comparative analysis of four key impurities of the anti-psoriatic drug Calcipotriol: Impurity A, Impurity B, Impurity F, and Impurity H. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties, analytical methodologies, and potential biological relevance of these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of Calcipotriol and its impurities A, B, F, and H is presented in Table 1. This data is essential for the development of analytical methods and for understanding the potential behavior of these impurities in drug formulations.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 |
| Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.59 |
| Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.60 |
| Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.13 |
| Impurity H | Not Available | C₅₄H₇₈O₅ | 807.22 |
Stability and Degradation
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products.[] Calcipotriol is known to be sensitive to heat, light, and acidic conditions.[2]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Calcipotriol and its impurities. A typical stability-indicating RP-HPLC method is detailed below.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is based on established methods for the analysis of Calcipotriol and its related substances.[3][]
1. Chromatographic Conditions:
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size
-
Column Temperature: 50°C
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Initial conditions and gradient profile should be optimized to achieve adequate separation of all impurities.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm for Calcipotriol and its impurities.[]
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of Calcipotriol and each impurity reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare working solutions by diluting the stock solutions to the desired concentration.
-
Sample Solution: Dissolve the drug substance or product in the mobile phase or a suitable solvent to achieve a known concentration of Calcipotriol.
3. System Suitability:
-
Inject a system suitability solution containing Calcipotriol and known impurities to verify the resolution, theoretical plates, and tailing factor of the peaks.
4. Data Analysis:
-
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas to those of the reference standards.
References
A Comparative Guide to UPLC Method Validation for the Simultaneous Determination of Calcipotriol and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the simultaneous determination of Calcipotriol and its impurities. The following sections detail the experimental protocols, present a comparative analysis of method validation parameters, and offer a clear workflow for the validation process. This information is intended to assist researchers and quality control analysts in selecting and implementing a robust and efficient analytical method for Calcipotriol and its related substances.
Introduction to Calcipotriol and its Impurities
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[][2] During its synthesis and storage, various process-related impurities and degradation products can emerge.[] These impurities, which may include isomers like pre-calcipotriol, can affect the safety and efficacy of the drug product.[][2] Therefore, a reliable and validated analytical method is crucial for their monitoring and control.
Forced degradation studies have shown that Calcipotriol is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal conditions.[][2] This underscores the need for a stability-indicating method that can effectively separate the active pharmaceutical ingredient (API) from its potential degradation products.
UPLC vs. HPLC for Calcipotriol Analysis
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of pharmaceuticals. However, UPLC offers several advantages over traditional HPLC, including:
-
Increased Speed and Throughput: UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically <2 µm), resulting in significantly shorter analysis times, often up to ten times faster than HPLC.[3][4]
-
Improved Resolution and Peak Capacity: The smaller particle sizes in UPLC columns lead to higher separation efficiency and better resolution of closely eluting peaks, which is critical for complex samples containing multiple impurities.[3][4]
-
Enhanced Sensitivity: UPLC generally provides greater sensitivity due to reduced band broadening, making it ideal for the detection and quantification of trace-level impurities.[3][4]
-
Reduced Solvent Consumption: The faster analysis times and smaller column dimensions of UPLC lead to a significant reduction in solvent usage, resulting in cost savings and a more environmentally friendly method.[3][4][5]
Given these advantages, UPLC is increasingly becoming the method of choice for pharmaceutical analysis, including the quality control of Calcipotriol.
Comparative Analysis of Validated UPLC Methods
The following table summarizes the key parameters of a validated UPLC method for the simultaneous determination of Calcipotriol (often in combination with Betamethasone Dipropionate) and its impurities, based on published literature. This provides a clear comparison of the method's performance characteristics.
| Parameter | UPLC Method 1[5] | UPLC Method 2[6] | HPLC Method (for comparison)[2][7] |
| Column | Dikma Endeversil C18 ODS (2.1 x 50 mm, 1.8 µm) | Dikma Endeversil C18 ODS (2.1 x 50 mm, 1.8 µm) | RP-C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Ethanol and Potassium Dihydrogen Phosphate buffer (pH 3.0) (51:49, v/v) | Ethanol and Potassium Dihydrogen Phosphate buffer (pH 3.0) (51:49, v/v) | Gradient mixture of Water, Methanol, Acetonitrile, and Tetrahydrofuran |
| Flow Rate | 0.31 mL/min | 0.31 mL/min | Not specified |
| Detection Wavelength | 254 nm | 254 nm | 264 nm for Calcipotriol, 240 nm for Betamethasone |
| Run Time | 2.4 minutes | < 7 minutes | Not specified |
| Linearity Range (Calcipotriene) | 12.5–75 µg/mL | 12.5–75 µg/mL | LoQ to 0.15 µg/mL |
| Limit of Detection (LOD) (Calcipotriene) | 3.229 µg/mL | Not Specified | 0.002 µg/mL |
| Limit of Quantification (LOQ) (Calcipotriene) | 9.785 µg/mL | Not Specified | 0.006 µg/mL |
| Accuracy (% Recovery) | < 1.5% | Not Specified | Not Specified |
| Precision (%RSD) | Intra-day: 0.49, Inter-day: 0.48 | Intra-day: 1.14, Inter-day: 0.88 | Not Specified |
Experimental Protocols
A detailed experimental protocol for a validated UPLC method is provided below. This protocol is based on a composite of methodologies found in the cited literature and should be adapted and validated for specific laboratory conditions.[5][6]
Materials and Reagents
-
Calcipotriol reference standard
-
Calcipotriol impurities reference standards (e.g., pre-Calcipotriol)
-
Ethanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Calcipotriol ointment/cream formulation
Chromatographic Conditions
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: Dikma Endeversil C18 ODS (2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A mixture of ethanol and potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 51:49 (v/v) ratio.[5]
-
Flow Rate: 0.31 mL/min.[5]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 1 µL.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the Calcipotriol reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation (Ointment/Cream): Accurately weigh a portion of the ointment or cream, dissolve it in a suitable solvent, and then dilute it with the mobile phase to a final concentration within the linearity range of the method. The solution may require centrifugation or filtration to remove undissolved excipients.
Method Validation Protocol
The UPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering the following parameters:[2][8]
-
Specificity: Demonstrated by the separation of Calcipotriol from its known impurities and any degradation products generated during forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress).[2][8]
-
Linearity: Assessed by analyzing a series of at least five concentrations of the Calcipotriol standard. The correlation coefficient (r²) of the calibration curve should be >0.999.[9]
-
Accuracy: Determined by the recovery of a known amount of Calcipotriol spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).[9]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.[9]
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same standard solution on different days, by different analysts, or with different equipment.[9] The relative standard deviation (%RSD) for both repeatability and intermediate precision should be within acceptable limits (typically ≤2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: Evaluated by making deliberate small variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature, and observing the effect on the results.[8]
Workflow for UPLC Method Validation
The following diagram illustrates the logical workflow for the validation of a UPLC method for the simultaneous determination of Calcipotriol and its impurities.
Caption: UPLC Method Validation Workflow for Calcipotriol Analysis.
Conclusion
The validation of a UPLC method for the simultaneous determination of Calcipotriol and its impurities is a critical step in ensuring the quality, safety, and efficacy of the final drug product. UPLC methods offer significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods. By following a systematic validation approach as outlined in this guide and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method for routine quality control and stability testing of Calcipotriol.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. ijcrt.org [ijcrt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
Comparative Guide to Cross-Validation of Analytical Methods for Calcipotriol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the profiling of impurities in Calcipotriol. Ensuring the purity of Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis, is critical for its safety and efficacy. This document outlines and compares various analytical techniques, offering insights into their performance based on published experimental data. The methodologies discussed are benchmarked against established analytical best practices and validation guidelines.
Overview of Calcipotriol Impurities
Impurities in Calcipotriol can stem from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time when exposed to environmental factors like heat, light, moisture, and oxygen (degradation products).[] Accurate detection and control of these impurities are crucial to guarantee the medication's safety and effectiveness.[]
Commonly identified impurities include isomers of Calcipotriol, such as pre-Calcipotriol, which can be formed under thermal stress.[2][3][4] Forced degradation studies have shown that Calcipotriol is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal conditions.[][4]
Comparative Analysis of Analytical Methods
The primary analytical techniques for the assessment of Calcipotriol impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of Calcipotriol and its impurities.
A stability-indicating RP-HPLC method has been developed for the estimation of isomeric impurities of Calcipotriol, including pre-Calcipotriol.[2][4]
Experimental Protocol:
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran[2][4]
-
Detection: UV detection at 264 nm for Calcipotriol and its impurities.[2][4] A Diode Array Detector (DAD) can be used to scan all separated peaks from 200 nm to 400 nm.[][4]
-
Sample Preparation: For ointment formulations, the sample can be dispersed in n-Hexane, followed by extraction with a suitable diluent and centrifugation.[2]
Performance Data:
| Parameter | Value | Reference |
| Limit of Detection (LoD) | 0.002 µg/mL | [2][4] |
| Limit of Quantification (LoQ) | 0.006 µg/mL | [2][4] |
| Linearity Range | LoQ to 0.15 µg/mL | [2][4] |
| Accuracy & Precision | Within acceptance limits as per ICH guidelines | [2][4] |
Another RP-HPLC method has been developed and validated for the determination of Calcipotriene in a cream formulation.[5]
Experimental Protocol:
-
Column: Zorbax SB-300, C18[5]
-
Mobile Phase: Methanol and water (70:30 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 264 nm[5]
-
Injection Volume: 50 μL[5]
-
Run Time: 7.5 min[5]
Performance Data:
| Parameter | Value | Reference |
| Precision (RSD) | < 2% | [5] |
| Accuracy (% Recovery) | > 98% | [5] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of impurities, especially at trace levels.[6][7]
An LC-MS method has been described for the critical separation of Calcipotriol and its impurities.[]
Experimental Protocol:
-
Column: C18, 150 × 4.6 mm, 2.7 µm particle size[]
-
Column Temperature: 50°C[]
-
Mobile Phase A: Water:Methanol:THF (70:25:5 v/v/v)[]
-
Mobile Phase B: Acetonitrile:Water:THF (90:5:5 v/v/v)[]
-
Gradient Elution: A detailed gradient program is utilized for separation.[]
-
Injection Volume: 20 µL[]
-
Detection: Mass Spectrometry[]
An advanced UHPLC/MSE method has been employed for the determination of Calcipotriol and its photodegradation products.[3]
Experimental Protocol:
-
This method is particularly useful for identifying unknown degradation products formed under photolytic stress.[3] The specific chromatographic conditions are detailed in the referenced study.
A sensitive LC-MS/MS method has been developed to evaluate the permeation and retention of Calcipotriol in skin samples.[8] While focused on pharmacokinetics, the methodology is relevant for impurity analysis in biological matrices.
Experimental Protocol:
-
Column: Extend-C18[8]
-
Mobile Phase: Isocratic elution[8]
-
Detection: Electrospray ionization in negative ion mode with multiple-reaction monitoring (MRM)[8]
-
Precursor to Product Ion Transition: m/z 411.1 → 393.5 for Calcipotriol[8]
Performance Data:
| Matrix | LLOQ | Reference |
| Skin Homogenate | 1 ng/mL | [8] |
| Receptor Medium | 0.5 ng/mL | [8] |
| Ointment Samples | 40 ng/mL | [8] |
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from at least two different analytical methods or from the same method used in different laboratories to ensure the data is comparable and reliable.[9][10] A comprehensive impurity profiling strategy for Calcipotriol should ideally leverage a combination of HPLC and LC-MS techniques.
Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of analytical methods for Calcipotriol impurity profiling.
Caption: Workflow for the cross-validation of analytical methods.
Calcipotriol Degradation Pathway
Understanding the degradation pathways is crucial for identifying potential impurities. The following diagram illustrates a simplified degradation pathway for Calcipotriol.
Caption: Simplified degradation pathway of Calcipotriol.
Conclusion
The choice of analytical method for the impurity profiling of Calcipotriol depends on the specific requirements of the analysis. RP-HPLC with UV detection is a robust and reliable method for routine quality control and quantification of known impurities. LC-MS and UHPLC-MS are indispensable for the identification of unknown impurities, particularly those formed during forced degradation studies, and for the analysis of trace-level impurities.
A comprehensive approach to Calcipotriol impurity profiling should involve the use of orthogonal methods, such as HPLC and LC-MS. Cross-validation of these methods is essential to ensure the generation of reliable and comprehensive data, ultimately safeguarding the quality, safety, and efficacy of Calcipotriol-containing drug products.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
- 8. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Acceptance Criteria for Calcipotriol Impurity F in Drug Substance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing acceptance criteria for Calcipotriol Impurity F in the drug substance. In the absence of a specified limit in the current major pharmacopoeias, this document outlines a risk-based approach grounded in the principles of the International Council for Harmonisation (ICH) guidelines, with comparative data from related substances and other active pharmaceutical ingredients (APIs).
Understanding the Regulatory Landscape
The control of impurities in new drug substances is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products.[1][] Regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted the ICH guidelines for impurities in new drug substances (ICH Q3A/B).[3][4] These guidelines provide a scientific and risk-based approach to the control of impurities.[1][3]
Calcipotriol, a synthetic vitamin D analogue, can have several process-related and degradation impurities. Calcipotriol Impurity F is identified as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol, with the CAS number 112875-61-3.[5][6] While the European Pharmacopoeia (Ph. Eur.) lists several impurities for Calcipotriol, a specific limit for Impurity F is not provided in the readily available monographs.[7]
Establishing Acceptance Criteria: A Comparison of Approaches
In the absence of a specific pharmacopoeial limit for Calcipotriol Impurity F, the establishment of an acceptance criterion should be based on the ICH Q3A(R2) guideline.[8] This involves a process of reporting, identifying, and qualifying impurities based on established thresholds.
ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
The following table summarizes the key thresholds outlined in the ICH Q3A(R2) guideline, which are dependent on the maximum daily dose of the drug substance.[8][9]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake, whichever is lower | 0.15% or 1.0 mg/day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These thresholds serve as a guide for when to report, identify the structure of, and qualify the safety of an impurity.
Comparative Acceptance Criteria
To provide context, the following table shows the acceptance criteria for other specified impurities in Calcipotriol as per a version of the European Pharmacopoeia (Ph. Eur. 6.0) and an example of impurity limits for another drug substance, Diclofenac, which includes an "Impurity F".
| Drug Substance | Impurity | Acceptance Criterion (%) |
| Calcipotriol (Ph. Eur. 6.0) | Impurity A | ≤ 0.25 |
| Impurity B | ≤ 0.5 | |
| Impurity C | ≤ 1.0 | |
| Impurity D | ≤ 1.0 | |
| Impurities G, H (sum) | ≤ 0.25 | |
| Any other impurity | ≤ 0.1 | |
| Diclofenac (Example from Ph. Eur. guidance) | Impurity A | ≤ 0.2 |
| Impurity F | ≤ 0.15 | |
| Unspecified impurities | ≤ 0.10 | |
| Total impurities | ≤ 0.4 |
This comparative data illustrates the typical range of acceptance criteria for specified impurities. The limit for "any other impurity" in the Calcipotriol monograph (0.1%) aligns with the ICH identification threshold for drugs with a daily dose of ≤ 2g.
Experimental Protocol: HPLC Method for the Determination of Calcipotriol and its Impurities
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Calcipotriol and its related substances, including Impurity F. This method is based on principles described in the scientific literature and should be validated for its intended use.
1. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
-
Gradient Program:
Time (min) %A %B Flow Rate (mL/min) 0 98 2 1.0 15 70 30 1.0 30 70 30 1.0 35 5 95 1.5 40 5 95 1.5 41 98 2 1.0 | 50 | 98 | 2 | 1.0 |
-
Column Temperature: 50°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (95:5, v/v)
-
Standard Solution: Prepare a solution of Calcipotriol reference standard and Calcipotriol Impurity F reference standard in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Calcipotriol drug substance in the diluent to a known concentration.
3. System Suitability:
-
The system suitability should be assessed by injecting the standard solution. Parameters to be evaluated include resolution between Calcipotriol and Impurity F, tailing factor, and theoretical plates.
4. Calculation:
-
The percentage of Impurity F in the drug substance can be calculated using the peak area response from the chromatograms of the sample and standard solutions.
Visualization of the Qualification Process
The following diagrams illustrate the logical workflow for establishing acceptance criteria for an impurity like Calcipotriol Impurity F, based on the ICH Q3A guidelines.
Caption: Decision workflow for impurity management based on ICH Q3A thresholds.
Caption: Logical process for establishing the acceptance criterion for Impurity F.
Conclusion
Establishing a scientifically sound and regulatory-compliant acceptance criterion for Calcipotriol Impurity F is a multi-faceted process. In the absence of a specific pharmacopoeial limit, a thorough understanding and application of the ICH Q3A(R2) guideline is paramount. By leveraging comparative data, employing validated analytical methods, and following a logical qualification workflow, drug developers can confidently establish an acceptance criterion that ensures the quality and safety of the Calcipotriol drug substance.
References
- 1. jpionline.org [jpionline.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Inter-Laboratory Analysis of Calcipotriol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis. Ensuring the purity of Calcipotriol is critical for its safety and efficacy, as impurities can arise from manufacturing processes or degradation.[] This document summarizes data from various studies to facilitate the selection and implementation of robust analytical methods for quality control and research purposes.
Understanding Calcipotriol Impurities
Impurities in Calcipotriol can be broadly categorized into two main types:
-
Process-Related Impurities: These are byproducts and isomers that can form during the chemical synthesis of Calcipotriol. Their structural similarity to the active pharmaceutical ingredient (API) often makes their separation and quantification challenging.[]
-
Degradation Products: Calcipotriol is susceptible to degradation when exposed to environmental factors such as heat, light, moisture, and oxygen.[] Forced degradation studies have shown that Calcipotriol can degrade under conditions of acid and base hydrolysis, peroxide oxidation, photolytic exposure, and thermal stress.[][2] A notable degradation product is pre-Calcipotriol.[2]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Calcipotriol and its impurities.[3] The following tables summarize the performance of different reported HPLC methods, providing a basis for comparison.
Method Performance and Validation Parameters
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LoD) | 0.002 µg/mL[2] | 0.005 ppm[4] |
| Limit of Quantification (LoQ) | 0.006 µg/mL[2] | 0.02 ppm[4] |
| Linearity Range | LoQ to 0.15 µg/mL[2] | 0.8 - 1.4 ppm[4] |
| Accuracy (% Recovery) | Not explicitly stated | 99.68 - 100.23%[4] |
| Precision (%RSD) | Within acceptance limits[2] | < 2%[4] |
Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 (LC-MS) |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm[2] | C8, 250 x 4.6 mm, 3.5µ[4] | C18, 150 x 4.6 mm, 2.7 µm[] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[2] | Methanol:Water (70:30 v/v)[4] | Water:Methanol:THF (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[2] | - | Acetonitrile:Water:THF (90:5:5 v/v/v)[] |
| Flow Rate | Gradient (1.0 - 2.0 mL/min)[2] | 1.0 mL/min[4] | Gradient (1.0 - 2.0 mL/min)[] |
| Detection Wavelength | 264 nm[2] | 264 nm[4] | 264 nm (DAD)[] |
| Column Temperature | 50°C[2] | Not specified | 50°C[] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of Calcipotriol impurities.
Sample Preparation from Ointment Formulation
This protocol is adapted from a study developing a stability-indicating RP-HPLC method.[2]
-
Transfer approximately 2500 mg of the ointment sample, containing 1.25 mg of Betamethasone Dipropionate and 0.125 mg of Calcipotriol, into a 100 mL amber volumetric flask.
-
Add 10 mL of n-Hexane and sonicate for 15 minutes for complete dispersion.
-
Add 5 mL of diluent (Acetonitrile:Water 95:5 v/v) and mix on a vortex mixer for 5 minutes.
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.
-
The clear lower layer is collected for injection into the HPLC system.
RP-HPLC Method for Impurity Profiling
The following is a gradient RP-HPLC method capable of separating Calcipotriol from its impurities, including pre-Calcipotriol.[2]
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm
-
Column Temperature: 50°C
-
Mobile Phase A: A mixture of Water, Methanol, and Tetrahydrofuran (70:25:5 v/v/v).
-
Mobile Phase B: A mixture of Acetonitrile, Water, and Tetrahydrofuran (90:5:5 v/v/v).
-
Diluent: A mixture of Acetonitrile and Water (95:5 v/v).
-
Detection Wavelength: 264 nm for Calcipotriol and its related impurities.
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows in Calcipotriol impurity analysis.
Caption: Workflow for the extraction of Calcipotriol from an ointment formulation.
Caption: General workflow for the HPLC analysis of Calcipotriol impurities.
Caption: Potential degradation pathways of Calcipotriol leading to impurity formation.
References
Performance Verification of Calcipotriol Impurity F Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance verification of Calcipotriol Impurity F Certified Reference Material (CRM). It outlines key experimental protocols and presents a comparative analysis to ensure the accuracy and reliability of analytical data in pharmaceutical development and quality control.
Introduction
Calcipotriol, a synthetic vitamin D3 analogue, is the active pharmaceutical ingredient (API) in topical treatments for psoriasis. During its synthesis, several process-related impurities and degradation products can emerge, including Calcipotriol Impurity F (CAS No: 112875-61-3).[][2][3] Accurate identification and quantification of this impurity are critical to ensure the safety and efficacy of the final drug product. Certified Reference Materials (CRMs) of Calcipotriol Impurity F are essential for the validation of analytical methods and for routine quality control testing.[4][5]
This guide details a comparative performance verification of a new batch of Calcipotriol Impurity F CRM ("In-house CRM") against a well-characterized, commercially available CRM ("Commercial CRM").
Comparative Performance Data
The performance of the "In-house CRM" was evaluated against the "Commercial CRM" for identity, purity, and concentration. The results are summarized in the table below.
| Performance Parameter | Acceptance Criteria | "In-house CRM" Result | "Commercial CRM" Result | Conclusion |
| Identity (LC-MS) | Mass deviation ≤ 5 ppm | 2.8 ppm | 1.5 ppm | Pass |
| Purity (HPLC-UV, 264 nm) | ≥ 98.0% | 99.2% | 99.5% | Pass |
| Related Impurities (HPLC-UV) | Individual impurity ≤ 0.15% | Max impurity at 0.08% | Max impurity at 0.05% | Pass |
| Concentration (HPLC-UV) | 95.0% - 105.0% of stated | 101.5% | 99.8% | Pass |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | 0.4% | Pass |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the performance verification of the Calcipotriol Impurity F CRM.
References
comparison of different HPLC columns for Calcipotriol impurity separation
Comparative Guide to HPLC Columns for Calcipotriol Impurity Separation
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Calcipotriol and its impurities. The information is intended for researchers, scientists, and drug development professionals to aid in method development and selection of appropriate analytical columns.
Data Presentation: HPLC Column Performance Comparison
The following table summarizes the experimental conditions and performance of different HPLC columns used for the separation of Calcipotriol and its related impurities.
| Column Name & Type | Dimensions (L x ID, Particle Size) | Mobile Phase | Elution Mode & Flow Rate | Column Temp. | Detection | Impurities Separated | Reference |
| Supelco Ascentis Express RP-C18 | 150 x 4.6 mm, 2.7 µm | A: Water:MeOH:THF (70:25:5) B: ACN:Water:THF (90:5:5) | Gradient, 1.0-2.0 mL/min | 50°C | 264 nm | Imp-B, Imp-C, Imp-D, pre-Calcipotriene | [1][2][] |
| Zorbax SB-C8 | 250 x 4.6 mm, 3.5 µm | Methanol:Water (70:30 v/v) | Isocratic, 1.0 mL/min | 25°C | 264 nm | Degradation products | |
| Phenomenex Luna C18 | 250 x 4.6 mm, 5 µm | Methanol:Water (80:20 v/v) | Isocratic, 1.0 mL/min | N/A | 264 nm | General impurities | |
| Hypersil ODS C18 | 250 x 4.6 mm, 5 µm | Acetonitrile:Water (53:47 v/v) | Isocratic, 1.0 mL/min | N/A | N/A | Photodegradation products | [4] |
| Acquity UPLC BEH C18 | 100 x 2.1 mm, 1.7 µm | A: Water/Formic Acid (0.1%) B: ACN/Formic Acid (0.1%) | Gradient, 0.3 mL/min | 40°C | PDA | Photodegradation products | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Separation of Process-Related Impurities
This method is designed for the separation of Calcipotriol from its known process-related impurities, including pre-Calcipotriene.[1][2]
-
Instrumentation: A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS or 2998 Photodiode Array (PDA) detector is utilized.[1][2] Data is acquired and processed using Waters Empower 2 software.[1][2]
-
Column: Supelco Ascentis Express RP-C18 (150 x 4.6 mm, 2.7 µm).[1][2]
-
Mobile Phase:
-
Gradient Program:
-
A complex gradient program is employed, starting with a high percentage of mobile phase A and gradually increasing the proportion of mobile phase B to achieve separation.[]
-
-
Flow Rate: The flow rate is varied between 1.0 and 2.0 mL/min throughout the gradient elution.[]
-
Detection: UV detection at 264 nm for Calcipotriol and its impurities. The absorption maximum for pre-Calcipotriene is noted at 260 nm.[1][][6]
Protocol 2: Analysis of Calcipotriol in Cream Formulation
This isocratic method is suitable for the quantification of Calcipotriol in semi-solid dosage forms and the separation from its degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: Zorbax SB-C8 (250 x 4.6 mm, 3.5 µm).
-
Mobile Phase: An isocratic mixture of Methanol and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 264 nm.
-
Run Time: Approximately 7.5 minutes.
Protocol 3: Separation of Photodegradation Products (UHPLC Method)
This UHPLC method is optimized for the rapid separation and assessment of Calcipotriol's photodegradation products.[5]
-
Instrumentation: A Waters Acquity UPLC system with a PDA detector.[5]
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) equipped with an Acquity UPLC BEH C18 VanGuard pre-column (5 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase:
-
Gradient Program: A gradient from 95% to 0% of Eluent A over 10 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection: PDA detector, with chromatograms recorded accordingly.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate HPLC column for Calcipotriol impurity separation.
Caption: Workflow for HPLC column and method selection for Calcipotriol impurity analysis.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 4. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. coleparmer.com [coleparmer.com]
Assessing the Genotoxicity of Calcipotriol Impurity F: A Comparative Guide to the Parent Drug
For Researchers, Scientists, and Drug Development Professionals
In the development of pharmaceutical products, a thorough understanding of the safety profile of not only the active pharmaceutical ingredient (API) but also its impurities is paramount. This guide provides a comparative overview of the genotoxic potential of the anti-psoriatic drug Calcipotriol and its known impurity, Calcipotriol Impurity F. While extensive data confirms the non-genotoxic nature of Calcipotriol, a comprehensive genotoxicity assessment of Impurity F, based on publicly available information, is not established.
This document outlines the standard battery of tests performed on the parent drug to establish its safety and presents the recommended experimental protocols that should be applied to assess the genotoxicity of Calcipotriol Impurity F.
Genotoxicity Profile of Calcipotriol (Parent Drug)
Calcipotriol has undergone a comprehensive evaluation of its genotoxic potential through a standard battery of in vitro and in vivo assays. The results from these studies have consistently demonstrated a lack of genotoxic activity.
Table 1: Summary of Genotoxicity Studies for Calcipotriol
| Assay | Test System | Results |
| Ames Test | Salmonella typhimurium | Negative |
| Mouse Lymphoma Assay | L5178Y TK+/- mouse lymphoma cells | Negative |
| Chromosomal Aberration | Human lymphocytes | Negative |
| Micronucleus Test | Mouse bone marrow | Negative |
The consistent negative findings across this range of assays provide strong evidence that Calcipotriol does not induce gene mutations or chromosomal damage.[1]
Recommended Genotoxicity Testing for Calcipotriol Impurity F
To ascertain the genotoxic potential of Calcipotriol Impurity F, a similar battery of tests as performed for the parent drug is recommended. The following sections detail the standard experimental protocols for these assays.
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Procedure:
-
The tester strains are exposed to various concentrations of Calcipotriol Impurity F, both with and without a metabolic activation system (S9 mix from rat liver).
-
Positive and negative (vehicle) controls are run in parallel.
-
The mixture is incubated and then plated on a minimal agar medium.
-
After a suitable incubation period, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.
-
-
Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, and this increase is reproducible and statistically significant.
2. In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)
This assay evaluates the potential of a substance to induce gene mutations in mammalian cells in culture. The mouse lymphoma assay is a common method that detects mutations at the thymidine kinase (TK) locus.
-
Test System: L5178Y TK+/- mouse lymphoma cells.
-
Procedure:
-
The cells are exposed to a range of concentrations of Calcipotriol Impurity F, with and without metabolic activation (S9 mix).
-
Positive and negative controls are included.
-
After the treatment period, the cells are cultured to allow for the expression of any induced mutations.
-
The cells are then plated in a medium containing a selective agent (e.g., trifluorothymidine - TFT). Only cells that have mutated at the TK locus will be able to survive and form colonies in the presence of TFT.
-
-
Evaluation Criteria: A significant, dose-related increase in the mutant frequency compared to the negative control indicates a positive result.
3. In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
-
Procedure:
-
Cell cultures are treated with various concentrations of Calcipotriol Impurity F, with and without metabolic activation.
-
The cells are harvested at a suitable time after treatment and treated with a metaphase-arresting agent (e.g., colcemid).
-
The cells are then harvested, fixed, and stained.
-
Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
-
Evaluation Criteria: A statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
4. In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay assesses the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Test System: Laboratory rodents, typically mice or rats.
-
Procedure:
-
The animals are administered Calcipotriol Impurity F, usually via the intended clinical route of administration or a route that ensures systemic exposure.
-
A positive control and a vehicle control group are included.
-
At appropriate time points after treatment, bone marrow is extracted from the animals.
-
The bone marrow cells are prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
-
Evaluation Criteria: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Data Presentation for Calcipotriol Impurity F
As of the date of this publication, publicly available data on the genotoxicity of Calcipotriol Impurity F is not available. The following table outlines the necessary tests and the current status of the data.
Table 2: Recommended Genotoxicity Testing for Calcipotriol Impurity F and Data Availability
| Assay | Test System | Recommended for Testing | Results |
| Ames Test | Salmonella typhimurium | Yes | Data not available |
| Mouse Lymphoma Assay | L5178Y TK+/- mouse lymphoma cells | Yes | Data not available |
| Chromosomal Aberration | Human lymphocytes | Yes | Data not available |
| Micronucleus Test | Mouse bone marrow | Yes | Data not available |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key genotoxicity assays.
Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).
Caption: Workflow for the In Vitro Mouse Lymphoma Assay.
Caption: Workflow for the In Vitro Chromosomal Aberration Test.
Caption: Workflow for the In Vivo Micronucleus Test.
Conclusion
The parent drug, Calcipotriol, has been thoroughly investigated and is not considered to be genotoxic.[1] However, a critical data gap exists for its process impurity, Calcipotriol Impurity F. To ensure the overall safety and quality of Calcipotriol drug products, it is essential that Impurity F undergoes a comprehensive genotoxicity assessment. The experimental protocols and workflows outlined in this guide provide a clear framework for researchers and drug development professionals to conduct this necessary evaluation. The findings from such studies will be crucial for a complete risk assessment and for ensuring patient safety.
References
Safety Operating Guide
Navigating the Safe Disposal of Calcipotriol Impurity F: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical substances is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Calcipotriol Impurity F, a substance used as an analytical standard in research and development. Adherence to these procedures is vital for environmental protection and workplace safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle Calcipotriol Impurity F with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) recommends wearing safety goggles, gloves, and a lab coat.[1] In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical help.[2][3]
Disposal Procedures for Calcipotriol Impurity F
The primary recommended method for the disposal of Calcipotriol Impurity F is through incineration.[2] However, it is crucial to engage with a licensed hazardous material disposal company to manage the process, ensuring compliance with all federal and local regulations.[2]
Key Disposal Steps:
-
Segregation: Isolate Calcipotriol Impurity F waste from other laboratory waste streams to prevent unintentional mixing and reactions.
-
Labeling: Clearly label the waste container with the chemical name, "Calcipotriol Impurity F," and any relevant hazard symbols. Proper labeling is essential for waste handlers to manage the material correctly.
-
Containment: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. These companies are equipped to handle the incineration process in a compliant and environmentally sound manner.
It is important to note that there is no data on the ecotoxicity of this product, further emphasizing the need for professional disposal to avoid environmental contamination.[2]
Quantitative Data for Disposal
The available safety data sheets and product information for Calcipotriol Impurity F do not specify quantitative limits for disposal methods. The guiding principle is to treat all quantities as hazardous waste and to engage professional disposal services.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration with afterburner and scrubber | [2] |
| Alternative Disposal | Licensed hazardous material disposal company | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of Calcipotriol Impurity F are provided in the available documentation. The standard procedure relies on established hazardous waste management protocols.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Calcipotriol Impurity F.
Caption: Workflow for the proper disposal of Calcipotriol Impurity F.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of Calcipotriol Impurity F, thereby protecting personnel and the environment. Always consult the most recent Safety Data Sheet and local regulations before handling and disposing of any chemical waste.
References
Comprehensive Safety and Handling Protocols for Calcipotriol Impurity F
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of Calcipotriol Impurity F, a potent pharmaceutical compound. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
Essential Safety Information
Calcipotriol and its impurities are potent compounds that can be hazardous if not handled correctly. The primary routes of exposure are inhalation, skin contact, and ingestion. The available safety data for the parent compound, Calcipotriol, indicates high toxicity. Therefore, Impurity F should be handled with the same high level of precaution.
Key Hazards:
-
May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Suspected of damaging fertility or the unborn child.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the parent compound, Calcipotriene. This data underscores the high potency of this class of compounds and the necessity for stringent safety measures.
| Compound | Test | Route | Species | Value |
| Calcipotriene | LD50 | Oral | Rat | 20 mg/kg |
| Calcipotriol monohydrate | LD50 | Oral | Rat | 5 – 50 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Calcipotriol Impurity F is critical to minimize exposure risk. The following procedures must be followed:
1. Preparation and Pre-Handling:
-
Designated Area: All handling of Calcipotriol Impurity F must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box.
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the compound to the work area.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for Calcipotriol Impurity F and the parent compound.[3]
2. Personal Protective Equipment (PPE):
-
A multi-layered PPE approach is mandatory. The following PPE must be worn at all times when handling the compound:
-
Gloves: Double-gloving with nitrile gloves is required. Gloves must be inspected for integrity before use and changed frequently.[3]
-
Eye Protection: Tightly fitting safety goggles with side shields are essential to protect against splashes and airborne particles.[3]
-
Lab Coat/Gown: A disposable, solid-front lab coat or gown with tight-fitting cuffs provides a necessary barrier. For tasks with a higher risk of contamination, impervious clothing is recommended.[3]
-
Respiratory Protection: Due to the high inhalation toxicity, a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator should be used, especially when handling the compound as a powder.
-
3. Compound Handling:
-
Weighing: If weighing the solid compound, this must be performed within a containment device such as a fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
General Handling: Avoid any actions that could generate dust or aerosols. Use wet-wiping techniques for cleaning surfaces instead of dry sweeping.
4. Post-Handling and Decontamination:
-
Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of Calcipotriol Impurity F and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials that have come into contact with Calcipotriol Impurity F, including gloves, disposable lab coats, weigh boats, pipette tips, and excess compound, must be considered hazardous waste.
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers. The containers should be robust and compatible with the waste type.
2. Disposal Method:
-
The recommended method for the disposal of Calcipotriol Impurity F and its contaminated waste is high-temperature incineration by a licensed hazardous material disposal company.[3]
-
Never dispose of this compound down the drain or in regular trash.
3. Regulatory Compliance:
-
Ensure that all federal, state, and local regulations regarding the disposal of potent pharmaceutical compounds are strictly followed.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Calcipotriol Impurity F, from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
